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  • Product: 2-(4-Formyl-1H-imidazol-1-yl)acetic acid
  • CAS: 1303968-26-4

Core Science & Biosynthesis

Foundational

Technical Profile: 2-(4-Formyl-1H-imidazol-1-yl)acetic Acid

This guide is structured as a technical whitepaper designed for application scientists and medicinal chemists. It prioritizes mechanistic insight, synthetic rigor, and practical utility over generic descriptions.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical whitepaper designed for application scientists and medicinal chemists. It prioritizes mechanistic insight, synthetic rigor, and practical utility over generic descriptions.

CAS: 1303968-26-4 Formula: C₆H₆N₂O₃ Molecular Weight: 154.12 g/mol IUPAC: 2-(4-formylimidazol-1-yl)acetic acid[1][2][3]

Executive Summary

2-(4-Formyl-1H-imidazol-1-yl)acetic acid is a high-value bifunctional heterocyclic building block.[3] Distinguished by the presence of a reactive aldehyde at the C4 position and a carboxylic acid tail at N1, it serves as a rigid, polar scaffold for fragment-based drug discovery (FBDD). Unlike simple imidazole linkers, the C4-formyl group enables orthogonal functionalization—allowing the simultaneous introduction of pharmacophores via reductive amination or Knoevenagel condensation while maintaining a handle for peptide coupling or surface immobilization.

This guide outlines the critical synthetic pathways, regiochemical challenges, and reactivity profiles necessary to utilize this compound effectively in the synthesis of bioactive peptidomimetics and heterocyclic libraries.

Synthetic Architecture & Regiochemistry

The synthesis of CAS 1303968-26-4 hinges on the regioselective


-alkylation of 4(5)-imidazolecarboxaldehyde. A common pitfall in imidazole chemistry is the formation of regioisomeric mixtures (1,4- vs. 1,5-isomers).
The Regioselectivity Challenge

4(5)-Imidazolecarboxaldehyde exists in tautomeric equilibrium. Upon deprotonation, the resulting imidazolide anion can be alkylated at either nitrogen.[4]

  • 1,4-Isomer (Target): Alkylation occurs at the nitrogen distal to the formyl group. This is thermodynamically favored due to reduced steric repulsion and electronic stabilization by the electron-withdrawing formyl group.

  • 1,5-Isomer (Impurity): Alkylation occurs at the nitrogen proximal to the formyl group.

Optimized Synthetic Protocol

The following protocol maximizes the 1,4-regioisomer ratio using a thermodynamic control strategy.

Step 1:


-Alkylation [5][6][7][8][9]
  • Reagents: 4(5)-Imidazolecarboxaldehyde, Ethyl bromoacetate (or tert-butyl bromoacetate), Potassium Carbonate (

    
    ).
    
  • Solvent: DMF or Acetonitrile (anhydrous).

  • Conditions: 60°C, 12–18 hours.[10]

  • Mechanism: The base generates the imidazolide anion. The electron-withdrawing nature of the formyl group makes the N1 (distal) position more nucleophilic and less sterically hindered than N3, favoring the 1,4-product (Ethyl 2-(4-formyl-1H-imidazol-1-yl)acetate).

Step 2: Hydrolysis

  • Reagents: LiOH or HCl (aq).

  • Conditions: Room temperature (LiOH) or Reflux (HCl).

  • Purification: The acid form often precipitates at its isoelectric point (pH ~3–4), allowing filtration without chromatography.

Visualizing the Pathway

The following diagram illustrates the tautomeric equilibrium and the divergence into regioisomers.

SynthesisPathway Tautomer 4(5)-Formylimidazole (Tautomeric Mix) Anion Imidazolide Anion (Delocalized) Tautomer->Anion Deprotonation Isomer14 1,4-Isomer (Target) Ethyl 2-(4-formylimidazol-1-yl)acetate (Major Product) Anion->Isomer14 Distal Attack (Sterically Favored) Isomer15 1,5-Isomer (Impurity) (Minor Product) Anion->Isomer15 Proximal Attack Reagent + Ethyl Bromoacetate + K2CO3 FinalProduct CAS 1303968-26-4 (Free Acid) Isomer14->FinalProduct Hydrolysis (LiOH/HCl)

Caption: Synthesis of CAS 1303968-26-4 via regioselective alkylation favors the 1,4-substitution pattern.

Experimental Protocols

Protocol A: Synthesis of the Ethyl Ester Intermediate

Note: Using the ester intermediate allows for easier purification (silica chromatography) before the final hydrolysis.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reactants: Charge the flask with 4(5)-imidazolecarboxaldehyde (1.0 eq, 10 mmol) and anhydrous DMF (30 mL). Add

    
     (1.5 eq, 15 mmol).
    
  • Addition: Cool to 0°C. Add ethyl bromoacetate (1.1 eq, 11 mmol) dropwise over 10 minutes.

  • Reaction: Allow to warm to room temperature and stir for 16 hours. Monitor by TLC (5% MeOH in DCM). The 1,4-isomer typically runs slightly lower than the 1,5-isomer due to higher polarity.

  • Workup: Dilute with EtOAc (100 mL), wash with water (3x) and brine. Dry over

    
    .[11]
    
  • Purification: Flash column chromatography (DCM:MeOH gradient). Isolate the major isomer.

Protocol B: Hydrolysis to Free Acid (CAS 1303968-26-4)
  • Hydrolysis: Dissolve the purified ester in THF:Water (1:1). Add LiOH (2.0 eq). Stir at RT for 2 hours.

  • Isolation: Acidify carefully with 1M HCl to pH 3.5–4.0. The product, 2-(4-Formyl-1H-imidazol-1-yl)acetic acid , will precipitate as a white solid.

  • Drying: Filter and dry under high vacuum.

Reactivity Profile & Applications

This compound is a "linchpin" scaffold. Its value lies in the orthogonal reactivity of its two functional handles.

Functional GroupReactivity ModeApplication Context
C4-Formyl (Aldehyde) Reductive AminationCreation of secondary amine libraries; attachment of solubilizing tails.
Knoevenagel CondensationSynthesis of conjugated systems or fluorescent probes.
OxidationConversion to dicarboxylic acid for MOF (Metal-Organic Framework) linkers.
N1-Acetic Acid Amide CouplingAttachment to peptide backbones or resin solid supports.
EsterificationProdrug formation or protection strategies.
Decision Logic: Which Handle First?

When using this scaffold, the order of operations is critical to prevent side reactions (e.g., self-polymerization).

  • Path A (Amide First): If coupling the acid to an amine, protect the aldehyde (as an acetal) or ensure the amine partner does not react with the aldehyde under coupling conditions (e.g., using HATU/DIPEA).

  • Path B (Aldehyde First): Perform reductive amination first. The carboxylic acid is generally tolerated during borohydride reductions (

    
    ), though ester protection is safer.
    

ReactivityMap Core 2-(4-Formyl-1H-imidazol-1-yl) acetic acid AldehydeRxn Aldehyde Reactivity Core->AldehydeRxn AcidRxn Carboxylic Acid Reactivity Core->AcidRxn RedAm Reductive Amination (R-NH2 + NaBH(OAc)3) AldehydeRxn->RedAm Knoevenagel Knoevenagel Condensation (Active Methylene) AldehydeRxn->Knoevenagel Peptide Amide Coupling (EDC/NHS or HATU) AcidRxn->Peptide Ester Esterification (Prodrugs) AcidRxn->Ester

Caption: Orthogonal reactivity map for CAS 1303968-26-4 enabling diverse library synthesis.

Quality Control & Characterization

To ensure the integrity of the 1,4-isomer, specific NMR signatures must be verified.

  • ¹H NMR (DMSO-d₆):

    • Aldehyde (-CHO): Distinct singlet at ~9.6–9.8 ppm.

    • Imidazole C2-H: Singlet at ~7.8–8.0 ppm.

    • Imidazole C5-H: Singlet at ~7.5–7.7 ppm.

    • N-CH₂: Singlet at ~4.8–5.0 ppm.

    • Differentiation: In the 1,5-isomer, the C2-H and C4-H signals often show different splitting or shifts due to the proximity of the N-substituent to the formyl group. NOE (Nuclear Overhauser Effect) experiments are definitive: Irradiation of the N-CH₂ signal should show enhancement of the C5-H (adjacent) but not the formyl proton in the 1,4-isomer.

References

  • General Synthesis of Imidazol-1-yl-acetic acids: Singh, S. K., et al. "Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid."[6][7][8][9] Beilstein Journal of Organic Chemistry, 2008, 4, No.[7] 42. Link

    • Relevance: Establishes the baseline protocol for alkylating imidazoles with chloro/bromoacet
  • Regioselectivity in Imidazole Alkylation: Aliabad, J. M., et al. "Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride." Asian Journal of Green Chemistry, 2019, 3, 483-491.[12] Link

    • Relevance: Discusses thermodynamic control in N-alkyl
  • Indazole/Imidazole Regiochemistry Insights: Lussier, J., et al. "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry, 2024. Link

    • Relevance: Provides mechanistic parallels for distinguishing N1 vs N2/N3 alkylation in azoles using steric and electronic arguments.
  • Catalog Verification: BLD Pharm Product Entry for CAS 1303968-26-4. Link

    • Relevance: Confirms commercial availability and salt forms (HCl).

Sources

Exploratory

A Technical Guide to 2-(4-Formyl-1H-imidazol-1-yl)acetic acid: Synthesis, Characterization, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-(4-Formyl-1H-imidazol-1-yl)acetic acid, a heterocyclic compound with significant potential in me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(4-Formyl-1H-imidazol-1-yl)acetic acid, a heterocyclic compound with significant potential in medicinal chemistry. The document details the synthesis of its core precursor, proposes a synthetic route to the final molecule, and discusses its potential applications based on the established bioactivity of related imidazole derivatives.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it a privileged scaffold for interacting with biological targets.[1] The introduction of a formyl group to the imidazole ring, as in 2-(4-Formyl-1H-imidazol-1-yl)acetic acid, provides a versatile chemical handle for further derivatization, opening avenues for the creation of novel therapeutic agents. This guide will focus on the synthesis and potential utility of this specific formyl-imidazole derivative.

Synthesis of the Core Intermediate: 2-(1H-Imidazol-1-yl)acetic acid

The synthesis of the non-formylated precursor, 2-(1H-imidazol-1-yl)acetic acid, is a well-established process, primarily due to its role as a key intermediate in the production of Zoledronic acid, a potent bisphosphonate drug.[3][4][5] The most common and efficient route involves a two-step process: N-alkylation of imidazole followed by hydrolysis of the resulting ester.

Step 1: N-Alkylation of Imidazole

The initial step involves the nucleophilic substitution reaction between imidazole and a haloacetate ester. Various haloacetates (chloro-, bromo-) and ester protecting groups (methyl, ethyl, tert-butyl, benzyl) can be employed.[3][5][6] The choice of reagents and conditions can be optimized to favor yield, purity, and ease of purification. A common and practical approach utilizes tert-butyl chloroacetate in the presence of a base such as potassium carbonate.[3][7]

Experimental Protocol: Synthesis of tert-butyl 2-(1H-imidazol-1-yl)acetate

  • To a solution of imidazole (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate), add powdered potassium carbonate (1.4 eq).

  • To this suspension, add tert-butyl chloroacetate (1.2 eq) at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench with cold water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The crude tert-butyl 2-(1H-imidazol-1-yl)acetate can be purified by column chromatography or crystallization.

Step 2: Hydrolysis of the Ester Intermediate

The final step to obtain 2-(1H-imidazol-1-yl)acetic acid is the cleavage of the ester group. The method of hydrolysis is dependent on the nature of the ester. For methyl or ethyl esters, aqueous acid or base-mediated hydrolysis is common.[5][6] For tert-butyl esters, a non-aqueous cleavage using a Lewis acid like titanium tetrachloride is highly effective and can directly yield the hydrochloride salt of the product.[3][7]

Experimental Protocol: Synthesis of 2-(1H-imidazol-1-yl)acetic acid hydrochloride

  • Dissolve tert-butyl 2-(1H-imidazol-1-yl)acetate (1.0 eq) in dichloromethane.

  • Cool the solution to -15 to -10 °C and slowly add titanium tetrachloride (1.4 eq) dropwise.

  • Stir the mixture at a low temperature for a few hours.

  • Quench the reaction by the slow addition of isopropyl alcohol.

  • Allow the reaction to warm to room temperature and continue stirring.

  • The precipitated product, 2-(1H-imidazol-1-yl)acetic acid hydrochloride, can be collected by filtration, washed with a cold solvent, and dried under vacuum.[3][7]

Synthesis Workflow of 2-(1H-imidazol-1-yl)acetic acid

G imidazole Imidazole alkylation N-Alkylation imidazole->alkylation haloacetate tert-Butyl Chloroacetate haloacetate->alkylation base K2CO3 base->alkylation ester tert-Butyl 2-(1H-imidazol-1-yl)acetate alkylation->ester hydrolysis Ester Cleavage ester->hydrolysis lewis_acid TiCl4 lewis_acid->hydrolysis product 2-(1H-Imidazol-1-yl)acetic acid HCl hydrolysis->product

Caption: A workflow diagram illustrating the two-step synthesis of 2-(1H-imidazol-1-yl)acetic acid hydrochloride.

Proposed Synthesis of 2-(4-Formyl-1H-imidazol-1-yl)acetic acid

The introduction of a formyl group onto the imidazole ring of 2-(1H-imidazol-1-yl)acetic acid can be achieved through electrophilic substitution. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles, including imidazoles. This reaction typically employs a Vilsmeier reagent, which is generated in situ from a substituted amide (commonly N,N-dimethylformamide, DMF) and an acid chloride (such as phosphorus oxychloride, POCl₃).

Proposed Experimental Protocol: Vilsmeier-Haack Formylation

  • Protect the carboxylic acid of 2-(1H-imidazol-1-yl)acetic acid as an ester (e.g., methyl or ethyl ester) to prevent side reactions.

  • In a flask under an inert atmosphere, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.1 eq) to N,N-dimethylformamide (excess, as solvent) at 0 °C.

  • To this reagent, add the protected 2-(1H-imidazol-1-yl)acetate (1.0 eq) at a low temperature.

  • Allow the reaction to warm to room temperature or gently heat to drive the reaction to completion, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide) to hydrolyze the intermediate iminium salt.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting formylated ester by column chromatography.

  • Finally, deprotect the ester group via appropriate hydrolysis conditions (acidic or basic, depending on the ester) to yield the target compound, 2-(4-Formyl-1H-imidazol-1-yl)acetic acid.

Vilsmeier-Haack Reaction Mechanism

G DMF DMF vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->vilsmeier_reagent POCl3 POCl3 POCl3->vilsmeier_reagent electrophilic_attack Electrophilic Aromatic Substitution vilsmeier_reagent->electrophilic_attack imidazole_ester 2-(1H-Imidazol-1-yl)acetate imidazole_ester->electrophilic_attack iminium_intermediate Iminium Salt Intermediate electrophilic_attack->iminium_intermediate hydrolysis Hydrolysis iminium_intermediate->hydrolysis formyl_ester Formylated Ester hydrolysis->formyl_ester final_hydrolysis Ester Hydrolysis formyl_ester->final_hydrolysis final_product 2-(4-Formyl-1H-imidazol-1-yl)acetic acid final_hydrolysis->final_product

Caption: A diagram showing the key steps of the proposed Vilsmeier-Haack formylation to synthesize 2-(4-Formyl-1H-imidazol-1-yl)acetic acid.

Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compounds. The following table summarizes the expected and reported analytical data for the precursor, 2-(1H-imidazol-1-yl)acetic acid hydrochloride.

Analysis Technique Reported Data for 2-(1H-imidazol-1-yl)acetic acid hydrochloride Reference
Melting PointCapillary Method200.3–202.3 °C[8]
Infrared (IR)KBr Pellet3175, 3125, 3064, 2945, 2869, 1732 (C=O), 1581, 1547 cm⁻¹[8]
¹H NMRD₂Oδ 5.1 (s, 2H, -CH₂-), 7.5 (br s, 2H, imidazole), 8.7 (s, 1H, imidazole)[8]
¹³C NMRD₂Oδ 52.7 (-CH₂-), 122.4, 125.9, 138.8 (imidazole), 172.8 (C=O)[8]
Mass SpectrometryESI-MSm/z 127.0 [M+1]⁺[8]

For the final product, 2-(4-Formyl-1H-imidazol-1-yl)acetic acid, one would expect to see characteristic signals for the aldehyde proton in the ¹H NMR spectrum (typically around δ 9-10 ppm) and the aldehyde carbon in the ¹³C NMR spectrum (around δ 180-200 ppm). The IR spectrum should show a strong carbonyl stretch for the aldehyde group, in addition to the carboxylic acid carbonyl.

Potential Applications in Drug Discovery

While specific biological data for 2-(4-Formyl-1H-imidazol-1-yl)acetic acid is not widely available in the public domain, the structural motifs present in this molecule suggest several promising avenues for drug discovery.

  • Anticancer Agents: Imidazole derivatives are known to exhibit anticancer properties through various mechanisms, including enzyme inhibition and disruption of cellular signaling pathways.[1] The formyl group can be used to synthesize a variety of Schiff bases and other derivatives that may possess enhanced cytotoxic activity.

  • Antifungal and Antibacterial Agents: The imidazole core is a key component of many antifungal drugs.[2] The acetic acid side chain and the reactive formyl group could be modified to develop novel antimicrobial compounds.

  • Antiviral Therapeutics: Imidazole-based compounds have also shown promise as antiviral agents.[1] The unique structure of 2-(4-Formyl-1H-imidazol-1-yl)acetic acid makes it a candidate for derivatization and screening against various viral targets.

  • Chemical Probe and Building Block: The formyl group is a versatile functional group that can participate in a wide range of chemical reactions, making this compound a valuable building block for the synthesis of more complex molecules and chemical probes for studying biological systems.

Conclusion

2-(4-Formyl-1H-imidazol-1-yl)acetic acid is a promising, yet underexplored, molecule in the landscape of medicinal chemistry. This guide has provided a detailed protocol for the synthesis of its core precursor and a scientifically sound proposal for the synthesis of the final compound. The versatile imidazole scaffold, combined with a reactive formyl group, positions this molecule as a valuable starting point for the development of novel therapeutics in oncology, infectious diseases, and beyond. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is highly encouraged.

References

  • Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. PubMed, 19104672. [Link]

  • Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). 2,3,7,8,12,13,17,18-Octaethylporphyrin (5). [Link]

  • Google Patents. (n.d.). A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.
  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. [Link]

  • Moura, R. G., et al. (2021). Synthesis of the piperazine subunit of Indinavir. Arkivoc, 2021(10), 106-111. [Link]

  • Aliabad, J. M., Hosseini, M., Yavari, I., & Rouhani, M. (2016). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. [Link]

  • MDPI. (2025). Synthesis of Bipyridine Ether-Type Bifunctional Precursors. [Link]

  • ResearchGate. (n.d.). Scheme 1: Reported methods for the synthesis of imidazol-1-yl-acetic acid (3) [8-10]. [Link]

  • ResearchGate. (2025). Biological Significance of Imidazole-Based Analogues in New Drug Development. [Link]

  • MDPI. (2025). Biological and Environmental Aspects of Imidazole Derivatives as Potential Insect Growth Regulators in Pest Management. [Link]

  • ResearchGate. (n.d.). 1H NMR spectra in CDCl3 of authentic samples of imidazole (0.05 mol L...). [Link]

  • ChemRxiv. (n.d.). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. [Link]

  • Queen's University Belfast. (2021). Aza-Peterson olefinations: rapid synthesis of (E)-alkenes. [Link]

  • Hilaris Publisher. (2015). Synthesis of Bioactive Imidazoles: A Review. [Link]

  • PubChem. (n.d.). Imidazole-1-acetic acid. [Link]

Sources

Foundational

An In-depth Technical Guide to 2-(4-Formyl-1H-imidazol-1-yl)acetic acid hydrochloride

This technical guide provides a comprehensive overview of 2-(4-Formyl-1H-imidazol-1-yl)acetic acid hydrochloride, a specialized heterocyclic compound with significant potential as a versatile building block in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-(4-Formyl-1H-imidazol-1-yl)acetic acid hydrochloride, a specialized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, characterization, reactivity, and potential applications.

Introduction and Significance

2-(4-Formyl-1H-imidazol-1-yl)acetic acid hydrochloride belongs to the family of substituted imidazole-1-yl-acetic acids. The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to participate in hydrogen bonding and coordinate with metal ions in biological systems. The incorporation of a formyl group at the 4-position and an acetic acid moiety at the 1-position introduces three key functional groups—an aldehyde, a carboxylic acid, and a heterocyclic amine salt—making it a highly valuable and reactive synthon for the synthesis of more complex molecules.

While its direct biological applications are not yet extensively documented, its structural similarity to key intermediates like imidazol-1-yl-acetic acid, a precursor to the bisphosphonate drug Zoledronic Acid, suggests its potential utility in the development of novel therapeutics.[1][2] The aldehyde functionality, in particular, opens avenues for derivatization through reactions such as reductive amination and condensation, allowing for the construction of diverse chemical libraries.

Physicochemical and Spectroscopic Properties

The hydrochloride salt form of this compound enhances its stability and aqueous solubility, which is advantageous for many laboratory applications. Below is a table summarizing its key properties.

PropertyValue
IUPAC Name 2-(4-Formyl-1H-imidazol-1-yl)acetic acid hydrochloride
CAS Number 1303968-26-4
Molecular Formula C₆H₇ClN₂O₃
Molecular Weight 190.59 g/mol
Appearance Expected to be a white to off-white crystalline solid
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO

Expected Spectroscopic Data:

  • ¹H NMR (D₂O): Signals corresponding to the aldehydic proton (~9.5-10.0 ppm), two distinct imidazole ring protons (~7.5-8.5 ppm), and the methylene protons of the acetic acid group (~5.0 ppm).

  • ¹³C NMR (D₂O): Resonances for the carboxyl carbon (~170-175 ppm), the aldehyde carbon (~185-195 ppm), carbons of the imidazole ring, and the methylene carbon.

  • IR (KBr): Characteristic absorptions for the carboxylic acid C=O stretch (~1700-1730 cm⁻¹), aldehyde C=O stretch (~1680-1700 cm⁻¹), O-H stretch (broad, ~2500-3300 cm⁻¹), and C-N stretches.

  • Mass Spectrometry (ESI+): A prominent peak corresponding to the protonated free base [M+H]⁺ at m/z 155.04.

Proposed Synthesis and Mechanistic Rationale

As there is no widely published, peer-reviewed synthesis protocol for this specific molecule, a robust and scientifically sound two-step synthetic route is proposed below, based on established methods for the N-alkylation of imidazoles and subsequent ester hydrolysis.[3][4][5]

The overall synthetic workflow is as follows:

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection & Salt Formation Start 4-Imidazolecarboxaldehyde Reagent1 tert-Butyl bromoacetate Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Start->Reagent1 + Intermediate tert-Butyl 2-(4-formyl-1H-imidazol-1-yl)acetate Reagent1->Intermediate Reflux Reagent2 Titanium tetrachloride (TiCl₄) Dichloromethane (DCM) Intermediate->Reagent2 + Reagent3 Isopropyl Alcohol (Quench) HCl Reagent2->Reagent3 Hydrolysis Product 2-(4-Formyl-1H-imidazol-1-yl)acetic acid hydrochloride Reagent3->Product

Caption: Proposed two-step synthesis of the target compound.

Step 1: N-Alkylation of 4-Imidazolecarboxaldehyde

The first step involves the nucleophilic substitution reaction between 4-imidazolecarboxaldehyde and an alkylating agent with a protected carboxylic acid, such as tert-butyl bromoacetate.

Protocol:

  • To a solution of 4-imidazolecarboxaldehyde (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (K₂CO₃, 1.5 eq) as a base.

  • Add tert-butyl bromoacetate (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude tert-butyl 2-(4-formyl-1H-imidazol-1-yl)acetate.

  • Purify the crude product by column chromatography on silica gel.

Causality and Expertise:

  • Choice of Base: Potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the imidazole ring, increasing its nucleophilicity, but not so strong as to cause unwanted side reactions with the aldehyde or ester functionalities.[3]

  • Protected Carboxylic Acid: The use of a tert-butyl ester is strategic. It is stable under the basic conditions of the alkylation reaction and can be selectively cleaved under non-aqueous acidic conditions, which is advantageous for the final product's stability.[4][5]

  • Regioselectivity: The N-alkylation of unsymmetrically substituted imidazoles can sometimes lead to a mixture of regioisomers. The electron-withdrawing nature of the formyl group at the 4-position is expected to direct the alkylation to the N-1 position.[6] However, careful characterization of the product is essential to confirm the regioselectivity.

Step 2: Non-Aqueous Ester Cleavage and Hydrochloride Salt Formation

The final step involves the deprotection of the tert-butyl ester and the formation of the hydrochloride salt. A non-aqueous method using a Lewis acid like titanium tetrachloride is preferred to avoid potential complications with the water-soluble product.[4][5]

Protocol:

  • Dissolve the purified tert-butyl 2-(4-formyl-1H-imidazol-1-yl)acetate (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to -15 °C in an ice-salt bath.

  • Slowly add titanium tetrachloride (TiCl₄, 1.4 eq) dropwise while maintaining the low temperature.

  • Stir the mixture at a temperature between -5 to 0 °C for 2 hours.

  • Quench the reaction by the slow addition of isopropyl alcohol.

  • Allow the mixture to warm to room temperature and stir for an additional hour.

  • The product, 2-(4-formyl-1H-imidazol-1-yl)acetic acid hydrochloride, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold isopropyl alcohol, and dry under vacuum.

Causality and Expertise:

  • Non-Aqueous Cleavage: This method is highly effective for the cleavage of tert-butyl esters.[4] The TiCl₄ coordinates to the ester carbonyl, facilitating the removal of the tert-butyl group as isobutylene. The HCl generated in situ from the reaction of TiCl₄ with the quenching alcohol protonates the imidazole ring to form the stable hydrochloride salt.

  • Temperature Control: The initial low temperature is crucial to control the exothermic reaction between the ester and TiCl₄.

Chemical Reactivity and Potential Applications

The unique combination of functional groups in 2-(4-Formyl-1H-imidazol-1-yl)acetic acid hydrochloride makes it a versatile reagent.

Reactivity_Diagram cluster_aldehyde Aldehyde Reactions cluster_acid Carboxylic Acid Reactions cluster_imidazole Imidazole Ring Reactions Core 2-(4-Formyl-1H-imidazol-1-yl)acetic acid hydrochloride ReductiveAmination Reductive Amination Core->ReductiveAmination Forms C-N bonds Wittig Wittig Reaction Core->Wittig Forms C=C bonds Condensation Condensation Reactions Core->Condensation e.g., Knoevenagel AmideCoupling Amide Coupling Core->AmideCoupling Forms Amides Esterification Esterification Core->Esterification Forms Esters Coordination Metal Coordination Core->Coordination Ligand for Catalysts

Caption: Reactivity of the core functional groups.

  • Aldehyde Group: This group can undergo a wide range of reactions, including reductive amination to form substituted amines, Wittig reactions to form alkenes, and various condensation reactions. This makes it an excellent starting point for building molecular complexity.

  • Carboxylic Acid Group: The carboxylic acid can be converted into esters, amides, or acid chlorides, allowing for its use in peptide synthesis or the attachment of other molecular fragments.

  • Imidazole Ring: The imidazole ring can act as a ligand for metal catalysts or be further functionalized.

Potential Applications:

  • Medicinal Chemistry: As a scaffold for the synthesis of novel enzyme inhibitors, receptor antagonists, or antimicrobial agents.

  • Materials Science: As a precursor for the synthesis of metal-organic frameworks (MOFs) or functionalized polymers.

  • Coordination Chemistry: As a ligand for the development of new catalysts.

Safe Handling and Storage

Hazard Information:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[7]

Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse immediately with plenty of water.

Storage:

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • Aliabad, J. M., et al. (2016). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Proceedings, 1(1), 39. [Link]

  • Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]

  • Zaderenko, P., et al. (1993). Synthesis and Regioselective Hydrolysis of 2-(Imidazol-1-yl)succinic Esters. The Journal of Organic Chemistry, 58(24), 6807-6810. [Link]

  • Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. ResearchGate. [Link]

  • Aliabad, J. M., et al. (2016). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid: the most important precursor for the synthesis of zoledronic acid. Sciforum. [Link]

  • Begg, C. G., et al. (1973). N-Alkylation of imidazoles. University of Otago. [Link]

  • Takeda, K., et al. (2023). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated. Chemistry – An Asian Journal, 18(12), e202300262. [Link]

  • Helal, C. J., & Lucas, J. C. (2002). A concise and regioselective synthesis of 1-alkyl-4-imidazolecarboxylates. Organic Letters, 4(23), 4133-4134. [Link]

  • Google Patents. (2020).

Sources

Exploratory

"2-(4-Formyl-1H-imidazol-1-yl)acetic acid" literature review

An In-depth Technical Guide to 2-(4-Formyl-1H-imidazol-1-yl)acetic acid: Synthesis, Properties, and Applications in Drug Discovery Abstract This technical guide provides a comprehensive overview of 2-(4-Formyl-1H-imidazo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(4-Formyl-1H-imidazol-1-yl)acetic acid: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(4-Formyl-1H-imidazol-1-yl)acetic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug development. The document delineates plausible synthetic routes, explores its chemical properties and reactivity, and discusses its prospective applications as a scaffold in the design of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights into the utility of this versatile molecule.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its coordinative capabilities lend it to a diverse range of biological activities.[3] The incorporation of both a formyl group and an acetic acid moiety onto the imidazole core, as in 2-(4-Formyl-1H-imidazol-1-yl)acetic acid, creates a bifunctional molecule with significant potential for the synthesis of complex and biologically active compounds. The formyl group can serve as a handle for further chemical transformations, such as reductive amination or condensation reactions, while the carboxylic acid provides a point for amide bond formation or esterification, enabling the construction of diverse chemical libraries.

Synthesis of 2-(4-Formyl-1H-imidazol-1-yl)acetic acid

A direct, one-pot synthesis for 2-(4-Formyl-1H-imidazol-1-yl)acetic acid is not extensively reported in the literature. However, a plausible and efficient multi-step synthetic pathway can be designed based on established methodologies for the synthesis of substituted imidazoles and N-alkylation of the imidazole ring. The proposed synthesis involves two key stages: the formation of the 4-formyl-1H-imidazole core, followed by the introduction of the acetic acid side chain at the N-1 position.

Stage 1: Synthesis of 4-Formyl-1H-imidazole

The initial and crucial step is the synthesis of the 4-formyl-1H-imidazole intermediate. Several methods can be employed for this purpose, with the Vilsmeier-Haack reaction and the oxidation of a corresponding alcohol being common approaches. A particularly efficient and environmentally friendly one-pot synthesis starts from 4-acylaminoisoxazoles.[4]

Experimental Protocol: One-Pot Synthesis of 2-Substituted 4-Formylimidazoles [4]

This protocol describes a general method that can be adapted for the synthesis of 4-formyl-1H-imidazole by selecting the appropriate starting materials.

  • Hydrogenation of the Isoxazole Precursor: The starting 4-acylaminoisoxazole is subjected to hydrogenation using a palladium on carbon (Pd/C) catalyst in ethanol. This step opens the isoxazole ring to form an enamino-amide intermediate.

  • Cyclization to the Imidazole Ring: Following the removal of the catalyst by filtration, the ethanolic solution containing the intermediate is treated with a base, such as sodium hydroxide (NaOH). Heating the mixture promotes the intramolecular cyclization and dehydration to yield the 2-substituted 4-formylimidazole.

  • Purification: The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to afford the pure 4-formylimidazole derivative.

Diagram: Proposed Synthesis of 4-Formyl-1H-imidazole

G cluster_0 Stage 1: Synthesis of 4-Formyl-1H-imidazole start 4-Acylaminoisoxazole step1 Hydrogenation (Pd/C, EtOH) start->step1 intermediate N-(1-amino-3-oxoprop-1-en-2-yl)amide step1->intermediate step2 Base-catalyzed Cyclization (NaOH, 45°C) intermediate->step2 product1 4-Formyl-1H-imidazole step2->product1

Caption: Workflow for the synthesis of 4-Formyl-1H-imidazole.

Stage 2: N-Alkylation to Introduce the Acetic Acid Moiety

With the 4-formyl-1H-imidazole in hand, the next step is the introduction of the acetic acid side chain at the N-1 position. This is typically achieved through an N-alkylation reaction using a haloacetic acid derivative, such as ethyl bromoacetate or tert-butyl chloroacetate, followed by hydrolysis of the resulting ester.

Experimental Protocol: N-Alkylation and Hydrolysis [5][6][7]

  • N-Alkylation: 4-Formyl-1H-imidazole is reacted with an excess of a suitable chloro- or bromo-acetic acid ester (e.g., tert-butyl chloroacetate) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetonitrile or ethyl acetate. The reaction mixture is typically heated to reflux to ensure complete conversion.

  • Work-up and Isolation of the Ester Intermediate: After the reaction is complete, the inorganic salts are filtered off, and the solvent is removed in vacuo. The crude ester intermediate can be purified by column chromatography or used directly in the next step.

  • Hydrolysis to the Carboxylic Acid: The ester is then hydrolyzed to the corresponding carboxylic acid. This can be achieved under acidic conditions (e.g., with hydrochloric acid) or basic conditions (e.g., with sodium hydroxide followed by acidification).

  • Purification of the Final Product: The final product, 2-(4-Formyl-1H-imidazol-1-yl)acetic acid, is then purified by recrystallization or chromatography.

Diagram: Synthesis of 2-(4-Formyl-1H-imidazol-1-yl)acetic acid

G cluster_1 Stage 2: N-Alkylation and Hydrolysis start2 4-Formyl-1H-imidazole step3 N-Alkylation start2->step3 reagent tert-Butyl Chloroacetate, K₂CO₃ reagent->step3 intermediate2 tert-Butyl 2-(4-formyl-1H-imidazol-1-yl)acetate step3->intermediate2 step4 Acidic or Basic Hydrolysis intermediate2->step4 product2 2-(4-Formyl-1H-imidazol-1-yl)acetic acid step4->product2

Caption: Workflow for the N-alkylation and subsequent hydrolysis.

Chemical Properties and Reactivity

2-(4-Formyl-1H-imidazol-1-yl)acetic acid is a bifunctional molecule, and its reactivity is dictated by the presence of the formyl group, the carboxylic acid, and the imidazole ring itself.

Table 1: Physicochemical Properties (Predicted)

PropertyValueSource
Molecular Formula C₆H₆N₂O₃-
Molecular Weight 154.12 g/mol -
CAS Number 1303968-26-4 (for hydrochloride salt)[8]
Appearance Expected to be a solid-
pKa (Carboxylic Acid) ~3-4Estimated
pKa (Imidazole Ring) ~6-7Estimated
Reactivity of the Formyl Group

The aldehyde functionality at the C4 position is susceptible to a variety of chemical transformations, providing a versatile handle for molecular elaboration.

  • Reductive Amination: The formyl group can readily undergo reductive amination with primary or secondary amines in the presence of a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the corresponding aminomethyl derivatives.

  • Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can be used to introduce carbon-carbon double bonds at the C4 position.

  • Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene compounds, such as malonates or nitriles, under Knoevenagel conditions.

  • Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid using standard oxidizing agents or reduced to a hydroxymethyl group with reducing agents like NaBH₄.

Reactivity of the Carboxylic Acid Group

The acetic acid side chain at the N1 position offers another site for chemical modification.

  • Amide Bond Formation: The carboxylic acid can be activated (e.g., with carbodiimides like EDC or DCC) and coupled with a wide range of amines to form amide derivatives. This is a cornerstone of medicinal chemistry for building diversity.

  • Esterification: The carboxylic acid can be esterified under acidic conditions (Fischer esterification) or by reaction with alkyl halides in the presence of a base.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactivity of the Imidazole Ring

The imidazole ring itself can participate in certain reactions, although the substituents will influence its reactivity.

  • Electrophilic Aromatic Substitution: The imidazole ring is generally susceptible to electrophilic attack, though the electron-withdrawing nature of the formyl and carboxylic acid groups may deactivate the ring to some extent.

  • Coordination Chemistry: The nitrogen atoms of the imidazole ring can coordinate with metal ions, a property that can be exploited in the design of metal-based drugs or catalysts.[3]

Applications in Drug Discovery and Development

The unique trifunctional nature of 2-(4-Formyl-1H-imidazol-1-yl)acetic acid makes it a highly attractive scaffold for the synthesis of novel drug candidates.

As a Versatile Building Block

This molecule can serve as a starting point for the construction of diverse chemical libraries for high-throughput screening. The orthogonal reactivity of the formyl and carboxylic acid groups allows for the systematic and independent introduction of different substituents, enabling a thorough exploration of the chemical space around the imidazole core.

Potential Therapeutic Targets

Derivatives of imidazole-1-acetic acid have been explored for a variety of therapeutic applications. While specific biological activity for the 4-formyl derivative is not widely reported, its structural features suggest potential for activity in several areas:

  • Enzyme Inhibition: The imidazole ring is a key component of many enzyme active sites, and imidazole-containing compounds can act as enzyme inhibitors. The functional groups on 2-(4-Formyl-1H-imidazol-1-yl)acetic acid can be tailored to interact with specific residues in an enzyme's binding pocket.

  • Receptor Antagonism/Agonism: The imidazole scaffold is found in ligands for various receptors, including histamine receptors.[9] Derivatives of the title compound could be synthesized and screened for activity at a range of G-protein coupled receptors (GPCRs).

  • Antimicrobial Agents: Imidazole derivatives are well-known for their antifungal and antibacterial properties.[3] New derivatives synthesized from this scaffold could be evaluated for their antimicrobial efficacy.

Diagram: Potential Derivatization Pathways for Drug Discovery

G cluster_2 Derivatization for Library Synthesis core 2-(4-Formyl-1H-imidazol-1-yl)acetic acid path1 Reductive Amination (R¹R²NH) core->path1 path2 Amide Coupling (R³NH₂) core->path2 path3 Wittig Reaction core->path3 product_path1 Aminomethyl Derivatives path1->product_path1 product_path2 Amide Derivatives path2->product_path2 product_path3 Alkene Derivatives path3->product_path3

Caption: Key reactions for generating chemical diversity.

Conclusion

2-(4-Formyl-1H-imidazol-1-yl)acetic acid represents a promising, yet underexplored, building block for medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its bifunctional nature provides a platform for the creation of diverse molecular libraries. The inherent biological relevance of the imidazole scaffold, coupled with the reactive handles of the formyl and carboxylic acid groups, positions this compound as a valuable tool for the discovery of novel therapeutic agents. Further research into the synthesis, reactivity, and biological evaluation of derivatives of 2-(4-Formyl-1H-imidazol-1-yl)acetic acid is warranted and holds significant potential for advancing the field of drug discovery.

References

[4] Highly Efficient, Environment-Friendly, One-Pot Synthesis of 2-Substituted 4-Formylimidazoles from 4-Acylaminoisoxazoles. (2014). Synlett, 25(15), 2175-2178. [5] Parmar, M. B., Pandya, J. H., & Vara, M. K. (2022). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H -imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide. Bangladesh Journal of Scientific and Industrial Research, 57(4), 221-230. [10] Request PDF | Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction | Find, read and cite all the research you need on ResearchGate. (2025, August 9). [11] Application Note: Synthesis of N-(1H-Benzo[d]imidazol-4-yl)formamide. (2025). Benchchem. [6] Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. Beilstein journal of organic chemistry, 4, 42. [12] Imidazole synthesis. Organic Chemistry Portal. (n.d.). [13] Aliabad, J. M., Hosseini, M., Yavari, I., & Rouhani, M. (2016). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Molbank, 2016(4), M908. [7] Belwal, C. K., & Patel, J. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. Asian Journal of Green Chemistry, 3(4), 483-491. Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. (n.d.). [14] Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. (n.d.). [15] Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. (n.d.). [16] A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid. (n.d.). Google Patents. [1] Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher. [3] 1H-Imidazole-1-acetic acid. (n.d.). Chem-Impex. [17] 1H-Imidazol-1-ylacetic acid. (n.d.). Sigma-Aldrich. [18] 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (n.d.). PMC. [2] Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. (2017). Longdom Publishing. [9] Development of trans-2-[1H-imidazol-4-yl] cyclopropane derivatives as new high-affinity histamine H3 receptor ligands. (n.d.). PubMed. [19] Discovery of 2,4-1 H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (2021). PubMed. [20] Synthesis, Characterisation, Biological Evaluation and Analogizing the Antimycotic Activity of 2,4,5-Triphenylimidazole Derivatives. (2025). International Journal of Pharmaceutical Sciences. [21] Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. ResearchGate. [8] 2-(4-formyl-1H-imidazol-1-yl)acetic acid hydrochloride. (n.d.). [Chemical Label].

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(4-Formyl-1H-imidazol-1-yl)acetic acid as a Bifunctional Heterocyclic Scaffold

This Application Note is structured as a high-level technical guide for organic chemists and drug discovery scientists. It prioritizes actionable protocols, mechanistic insight, and rigorous data structuring.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for organic chemists and drug discovery scientists. It prioritizes actionable protocols, mechanistic insight, and rigorous data structuring.

Executive Summary

2-(4-Formyl-1H-imidazol-1-yl)acetic acid represents a critical class of "bifunctional heterocyclic linkers." Unlike simple imidazole derivatives, this molecule possesses two orthogonal reactive handles: a C4-formyl group (susceptible to reductive amination, Wittig olefination, and multicomponent reactions) and an N1-acetic acid moiety (ideal for amide coupling, metal coordination, or peptide stapling).

This guide details the regioselective synthesis of the 1,4-isomer, strategies for its purification, and its application in combinatorial library generation and Metal-Organic Framework (MOF) ligand design.

Chemical Profile & Stability

The molecule exists as a zwitterion in neutral media, complicating isolation. The aldehyde at position 4 is electronically coupled to the imidazole ring, making it moderately resistant to oxidation compared to aliphatic aldehydes, but susceptible to Cannizzaro disproportionation under strong basic conditions.

PropertySpecificationOperational Note
Appearance White to off-white solidHygroscopic; store in desiccator.
Solubility Water, DMSO, dilute acidPoor solubility in non-polar organics (DCM, Hexane).
pKa (est) ~2.8 (COOH), ~6.5 (Imid-H+)Exists as cation < pH 2, zwitterion pH 3–6, anion > pH 7.
Stability Air-stableAvoid strong oxidizers; Aldehyde can slowly oxidize to carboxylic acid.

Synthesis Protocol: Regioselective Alkylation

The core challenge in synthesizing this molecule is controlling the regioselectivity of the N-alkylation on the 4(5)-imidazolecarboxaldehyde starting material.[1][2] Tautomerism results in a mixture of 1,4- and 1,5-isomers.

Mechanistic Insight

The 4(5)-formyl group is electron-withdrawing. In the presence of a base (e.g., K₂CO₃), the imidazole ring is deprotonated. Steric hindrance and electronic repulsion generally favor alkylation at the nitrogen distal to the formyl group (the N1 position relative to the C4-formyl), yielding the 1,4-isomer as the major product (~4:1 to 9:1 ratio depending on solvent).

Step-by-Step Protocol
Stage 1: N-Alkylation (Ester Formation)

Reagents: 4(5)-Imidazolecarboxaldehyde (1.0 eq), Ethyl bromoacetate (1.1 eq), K₂CO₃ (2.0 eq), DMF (anhydrous).

  • Dissolution: Dissolve 4(5)-imidazolecarboxaldehyde (e.g., 10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add powdered K₂CO₃ (20 mmol) and stir at Room Temperature (RT) for 30 minutes. Note: Cesium carbonate (Cs₂CO₃) can enhance the regioselectivity for the 1,4-isomer.

  • Addition: Dropwise add ethyl bromoacetate (11 mmol).

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (EtOAc/MeOH 9:1).

  • Workup: Dilute with water/brine and extract exhaustively with EtOAc.

  • Isomer Separation (CRITICAL): The crude residue contains both 1,4- and 1,5-isomers.

    • Purification: Flash column chromatography (SiO₂).

    • Elution: Gradient of DCM:MeOH (98:2 to 95:5). The 1,4-isomer (target) typically elutes after the 1,5-isomer due to higher polarity interaction with silica.

    • Validation: 1H NMR (DMSO-d6). The C2-H proton of the 1,4-isomer usually appears downfield (~7.8 ppm) compared to the 1,5-isomer.

Stage 2: Hydrolysis to Acid

Reagents: 1,4-isomer ester (from Stage 1), 2N HCl (aq).

  • Hydrolysis: Suspend the ethyl ester in 2N HCl (10 mL per gram).

  • Reflux: Heat to mild reflux (90°C) for 2 hours. Avoid strong basic hydrolysis (NaOH/Heat) to prevent aldehyde degradation.

  • Isolation: Concentrate in vacuo to remove water/HCl.

  • Desalting: Dissolve residue in minimum water. Adjust pH to ~3.5 (isoelectric point) with dilute ammonia or NaOH to precipitate the zwitterion, or use Dowex 50W (H+ form) ion-exchange resin, eluting with dilute NH₄OH.

  • Drying: Lyophilize to obtain the final white powder.

Workflow Visualization

The following diagram illustrates the synthetic pathway and the critical divergence point for isomer separation.

SynthesisWorkflow Start Start: 4(5)-Imidazolecarboxaldehyde Alkylation Step 1: Alkylation (Ethyl bromoacetate, K2CO3, DMF) Start->Alkylation Mixture Crude Mixture (1,4-ester + 1,5-ester) Alkylation->Mixture Separation Chromatography (SiO2) DCM:MeOH Gradient Mixture->Separation Isomer15 1,5-Isomer (Minor) (Discard or Save) Separation->Isomer15 Fast Eluting Isomer14 1,4-Isomer (Major) Ethyl 2-(4-formyl-1H-imidazol-1-yl)acetate Separation->Isomer14 Slow Eluting Hydrolysis Step 2: Acidic Hydrolysis (2N HCl, 90°C) Isomer14->Hydrolysis FinalProduct FINAL PRODUCT 2-(4-Formyl-1H-imidazol-1-yl)acetic acid Hydrolysis->FinalProduct

Figure 1: Synthetic workflow emphasizing the critical chromatographic separation of regioisomers prior to hydrolysis.

Application Protocols

A. Combinatorial Library Synthesis (Reductive Amination)

The aldehyde handle allows for the rapid generation of secondary amines, useful in Fragment-Based Drug Discovery (FBDD).

  • Imine Formation: Dissolve the scaffold (1 eq) in MeOH/DCM (1:1). Add primary amine (R-NH₂, 1.1 eq) and MgSO₄ (drying agent). Stir 2h.

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ (1.5 eq). Stir overnight at RT.

  • Result: The carboxylic acid remains intact (or can be pre-protected as an ester), yielding an N-functionalized imidazole amino acid.

B. Metal-Organic Frameworks (MOFs)

Imidazole carboxylates are privileged ligands for Zeolitic Imidazolate Frameworks (ZIFs). The 4-formyl group acts as a "taggable" handle inside the MOF pore.

  • Ligand Exchange: This molecule can replace 2-methylimidazole in ZIF-8 synthesis to introduce aldehyde functionality into the porous network.

  • Post-Synthetic Modification (PSM): Once the MOF is formed, the pore-facing aldehyde can be reacted with hydrazine or hydroxylamine derivatives to anchor catalysts or fluorophores inside the framework.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Low Regioselectivity (1:1 ratio) High temperature or solvent polarity issues.Switch solvent to MeCN or Toluene; lower temperature to RT; use Cs₂CO₃ (Cesium effect).
Aldehyde peak missing in NMR Oxidation or Cannizzaro reaction.Ensure hydrolysis is acidic (HCl), not basic. Degas solvents if oxidation is rapid.
Product is a sticky oil Residual DMF or water.Lyophilize from water. Triturate with Et₂O or Acetone to induce crystallization.
Low Yield in Amide Coupling Zwitterion interference.Pre-activate the carboxylic acid as an NHS-ester or use HATU/DIPEA in DMF.

References

  • Regioselectivity in Imidazole Alkylation

    • Helal, C. J., & Lucas, J. C. (2002).[3] A concise and regioselective synthesis of 1-alkyl-4-imidazolecarboxylates. Organic Letters, 4(23), 4133-4134. Link

  • Synthesis of Imidazole-1-acetic Acid Derivatives

    • Mokhtari Aliabad, J., et al. (2019). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid.[4][5] Sciforum. Link

  • Reductive Amination on Imidazoles

    • Sigma-Aldrich Product Sheet. 4-Imidazolecarboxaldehyde Reactivity. Link

  • General Imidazole Functionalization: Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 62(31), 7213-7256. (Contextual grounding for 1,4-disubstitution).

Sources

Application

Advanced Protocols: Utilizing 2-(4-Formyl-1H-imidazol-1-yl)acetic Acid in Medicinal Chemistry

Topic: Uses of "2-(4-Formyl-1H-imidazol-1-yl)acetic acid" in Medicinal Chemistry Content Type: Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The "Janu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Uses of "2-(4-Formyl-1H-imidazol-1-yl)acetic acid" in Medicinal Chemistry Content Type: Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The "Janus" Scaffold

In the landscape of bifunctional building blocks, 2-(4-Formyl-1H-imidazol-1-yl)acetic acid (referred to herein as 4-FIAA ) represents a versatile, "Janus-faced" scaffold. Structurally, it combines a reactive C4-formyl group (aldehyde) and an N1-acetic acid moiety .

This specific arrangement offers unique utility in medicinal chemistry:

  • The N1-Acetic Acid serves as a precursor for bisphosphonates (bone-targeting motifs) or as an anchor for solid-phase synthesis.

  • The C4-Formyl Group acts as a "warhead" handle for reductive amination, hydrazone formation, or multicomponent reactions (MCRs).

Unlike simple imidazole linkers, 4-FIAA allows for orthogonal functionalization, making it a critical intermediate in the synthesis of Bone-Targeting Drug Conjugates (BTDCs) , Peptidomimetics , and Fused Heterocycles (e.g., imidazo[1,2-a]pyrazines).

Application Note: Synthesis of Bone-Targeting Drug Conjugates

Context: Bisphosphonates exhibit high affinity for hydroxyapatite, the mineral component of bone. Zoledronic acid, a potent bisphosphonate, is synthesized from imidazol-1-yl-acetic acid. By starting with 4-FIAA , researchers can synthesize a "Formyl-Zoledronate" analogue. This analogue retains bone affinity while providing an aldehyde handle to conjugate therapeutic payloads (e.g., Doxorubicin, Bortezomib) via acid-labile linkers.

Mechanistic Pathway

The transformation involves the conversion of the carboxylic acid to a gem-bisphosphonate using phosphorous reagents, leaving the aldehyde available for subsequent ligation.

BoneTargeting Start 4-FIAA (Bifunctional Scaffold) Step1 Bisphosphonylation (PCl3, H3PO3) Start->Step1 Activation Intermediate Formyl-Zoledronate (Bone-Seeking Linker) Step1->Intermediate Formation Step2 Ligation (Drug-NH2 / Hydrazine) Intermediate->Step2 Reductive Amination Final Bone-Targeting Conjugate Step2->Final Targeted Therapy

Figure 1: Strategic workflow for converting 4-FIAA into a bone-targeting drug delivery system.

Detailed Protocol: Synthesis of Formyl-Zoledronate Linker

Objective: To convert the N1-acetic acid moiety of 4-FIAA into a hydroxy-bisphosphonate while preserving the C4-aldehyde.

Materials
  • Substrate: 2-(4-Formyl-1H-imidazol-1-yl)acetic acid (1.0 eq)

  • Reagents: Phosphorous acid (

    
    , 5.0 eq), Phosphorous oxychloride (
    
    
    
    , 3.0 eq).
  • Solvent: Chlorobenzene or Sulfolane (anhydrous).

  • Quenching: Distilled water.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and CaCl2 guard tube, suspend 4-FIAA (1.0 g, 6.5 mmol) and

    
      (2.66 g, 32.5 mmol) in anhydrous chlorobenzene (15 mL).
    
  • Activation: Heat the mixture to 80°C . Slowly add

    
      (1.8 mL, 19.5 mmol) dropwise over 30 minutes. Caution: Exothermic reaction; HCl gas evolution.
    
  • Reaction: Raise the temperature to 100°C and stir for 4 hours. The mixture will become a viscous gum.

    • Critical Checkpoint: Monitor by taking an aliquot, hydrolyzing in water, and checking via

      
       NMR. The product should show a signal around 14-18 ppm (relative to 
      
      
      
      ).
  • Hydrolysis: Cool the reaction to 60°C. Decant the chlorobenzene. Add ice-cold water (20 mL) cautiously to the residue. Reflux the aqueous solution for 6 hours to hydrolyze P-Cl bonds and pyrophosphate intermediates.

  • Isolation: Cool to room temperature. Add methanol (30 mL) to induce precipitation. Filter the white solid, wash with cold methanol/ether, and dry under vacuum.

  • Yield: Expect ~60-70% of 1-hydroxy-2-(4-formyl-1H-imidazol-1-yl)ethylidene-1,1-bisphosphonic acid .

Self-Validating Step: The disappearance of the carboxylic acid carbonyl peak (~172 ppm) in


 NMR and the appearance of a triplet (or multiplet) in 

NMR confirms bisphosphonate formation.

Application Note: Diversity-Oriented Synthesis (DOS) via Ugi Reaction

Context: The C4-aldehyde of 4-FIAA is an ideal substrate for the Ugi 4-Component Reaction (U-4CR) . This allows for the rapid generation of peptidomimetic libraries containing an imidazole core—a privileged scaffold in kinase inhibitors and GPCR ligands.

Reaction Scheme

Aldehyde: 4-FIAA (Ester protected) + Amine (


) + Acid  (

) + Isocyanide (

)


-Acylamino Amide
.

Note: To prevent self-reaction (polymerization), the carboxylic acid of 4-FIAA should be protected as a methyl/ethyl ester (4-FIAA-OMe) before participating as the "Aldehyde" component.

UgiReaction Aldehyde 4-FIAA-OMe (Aldehyde Input) Imine Imine Formation Aldehyde->Imine Amine Primary Amine (R1-NH2) Amine->Imine Acid Carboxylic Acid (R2-COOH) Addition Isocyanide Insertion (Alpha-Addition) Acid->Addition Isocyanide Isocyanide (R3-NC) Isocyanide->Addition Imine->Addition Rearrangement Mumm Rearrangement Addition->Rearrangement Product Imidazolyl-Peptidomimetic Scaffold Rearrangement->Product

Figure 2: Assembly of imidazole-based peptidomimetics via Ugi-4CR.

Detailed Protocol: Ugi-4CR Library Generation

Objective: Synthesis of an imidazole-functionalized diamide library.

Materials
  • Aldehyde: Methyl 2-(4-formyl-1H-imidazol-1-yl)acetate (Synthesized by esterification of 4-FIAA).

  • Amine: Benzylamine (Example).[1]

  • Acid: Benzoic acid (Example).[1]

  • Isocyanide: tert-Butyl isocyanide.[2]

  • Solvent: Methanol (MeOH) or Trifluoroethanol (TFE).

Step-by-Step Methodology
  • Imine Formation: In a 5 mL vial, dissolve Methyl 2-(4-formyl-1H-imidazol-1-yl)acetate (0.5 mmol) and Benzylamine (0.5 mmol) in MeOH (2 mL). Stir at room temperature for 30 minutes. Observation: Solution may turn slightly yellow.

  • Addition: Add Benzoic acid (0.5 mmol) followed immediately by tert-Butyl isocyanide (0.5 mmol).

  • Reaction: Seal the vial and stir at room temperature for 24 hours.

    • Optimization: If conversion is low, heat to 50°C or use TFE as solvent to accelerate the reaction.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in minimal DCM and purify via automated flash chromatography (Gradient: 0-10% MeOH in DCM).

  • Characterization: Verify the "Peptoid" backbone via

    
     NMR (distinctive diastereotopic 
    
    
    
    signals and amide NH protons).

Summary of Physical & Chemical Properties[2]

PropertyDescriptionRelevance
Formula

Core scaffold
MW 154.12 g/mol Fragment-based drug discovery (Low MW)
pKa (Acid) ~3.5 (COOH)Deprotonated at physiological pH
pKa (Imid) ~6.0 (Imidazole N3)Protonatable; affects solubility
Reactivity Electrophilic (CHO) & Nucleophilic (N3)Bifunctional modification
Stability Air-stable solid; CHO prone to oxidationStore under

at 4°C

References

  • Zoledronic Acid Synthesis (Basis for Protocol 1)

    • Title: Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermedi
    • Source: Beilstein Journal of Organic Chemistry, 2008.
    • URL:[Link]

  • Imidazole Alkylation Chemistry (Basis for 4-FIAA Synthesis)

    • Title: Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate.[3][4]

    • Source: Russian Journal of General Chemistry (via ResearchG
    • URL:[Link]

  • Ugi Reaction Applications (Basis for Protocol 2)

    • Title: Recent Advances in the Ugi Reaction: Synthesis of Biologically Active Compounds.
    • Source: Molecules, 2020.[1][5]

    • URL:[Link]

Sources

Method

The Versatile Building Block: 2-(4-Formyl-1H-imidazol-1-yl)acetic acid in Modern Drug Discovery

Introduction: The Strategic Importance of the Imidazole Scaffold The imidazole ring is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and FDA-approved drugs.[1] Its unique...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Imidazole Scaffold

The imidazole ring is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties, including hydrogen bond donor-acceptor capabilities and coordination with metal ions, make it a privileged scaffold in drug design.[2] The functionalization of the imidazole core offers a pathway to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules, leading to enhanced therapeutic efficacy and reduced side effects.

This technical guide focuses on a particularly valuable, yet underexplored, building block: 2-(4-Formyl-1H-imidazol-1-yl)acetic acid . This molecule incorporates three key features:

  • A Central Imidazole Core: Providing a robust and versatile scaffold for molecular elaboration.

  • An Acetic Acid Side Chain at the N-1 Position: Offering a handle for amide bond formation and other conjugations, while also potentially improving aqueous solubility.

  • A Formyl Group at the C-4 Position: A highly reactive aldehyde functionality that serves as a linchpin for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, most notably reductive amination.

The strategic placement of the formyl group opens up avenues for the rapid and efficient generation of diverse molecular libraries, making this building block an invaluable tool for researchers in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(4-Formyl-1H-imidazol-1-yl)acetic acid hydrochloride is presented in the table below.

PropertyValueSource
CAS Number 1303968-26-4[3]
Molecular Formula C₆H₆N₂O₃ · HClInferred
Appearance SolidInferred
Key Functionalities Imidazole, Carboxylic Acid, AldehydeSelf-evident

Synthesis of 2-(4-Formyl-1H-imidazol-1-yl)acetic acid: A Proposed Synthetic Pathway

A direct, one-pot synthesis of 2-(4-Formyl-1H-imidazol-1-yl)acetic acid is not yet widely documented in peer-reviewed literature. However, a robust and scientifically sound synthetic route can be proposed based on established organic chemistry principles. The following two-step process leverages the well-known Vilsmeier-Haack reaction for the formylation of an imidazole precursor.

Step 1: Synthesis of Ethyl 2-(1H-imidazol-1-yl)acetate

The synthesis of the precursor, an ester of imidazol-1-yl-acetic acid, is a well-established procedure.[4]

Reaction Scheme:

Synthesis of Ethyl 2-(1H-imidazol-1-yl)acetate imidazole Imidazole P1 imidazole->P1 chloroacetate Ethyl Chloroacetate chloroacetate->P1 product Ethyl 2-(1H-imidazol-1-yl)acetate base K₂CO₃ reaction_arrow base->reaction_arrow Reflux solvent Acetonitrile solvent->reaction_arrow P1->reaction_arrow + reaction_arrow->product

Caption: Synthesis of the precursor, ethyl 2-(1H-imidazol-1-yl)acetate.

Protocol:

  • To a stirred solution of imidazole (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Add ethyl chloroacetate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure ethyl 2-(1H-imidazol-1-yl)acetate.[5]

Step 2: Vilsmeier-Haack Formylation and Subsequent Hydrolysis

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocyclic systems like imidazole.[1][6]

Reaction Scheme:

Vilsmeier-Haack Formylation and Hydrolysis start Ethyl 2-(1H-imidazol-1-yl)acetate P1 start->P1 intermediate Ethyl 2-(4-formyl-1H-imidazol-1-yl)acetate P2 intermediate->P2 final_product 2-(4-Formyl-1H-imidazol-1-yl)acetic acid reagents1 1. POCl₃, DMF reaction_arrow1 reagents1->reaction_arrow1 reagents2 2. H₂O, H⁺/OH⁻ reaction_arrow2 reagents2->reaction_arrow2 P1->reaction_arrow1 reaction_arrow1->intermediate P2->reaction_arrow2 reaction_arrow2->final_product Reductive Amination Workflow start 2-(4-Formyl-1H-imidazol-1-yl)acetic acid + Primary/Secondary Amine imine_formation Imine/Iminium Ion Formation (Solvent, optional acid catalyst) start->imine_formation reduction Reduction (Reducing Agent) imine_formation->reduction workup Aqueous Workup & Extraction reduction->workup purification Purification (e.g., Column Chromatography) workup->purification product Substituted 2-((4-((alkylamino)methyl)-1H-imidazol-1-yl))acetic acid purification->product

Caption: General workflow for reductive amination.

Protocol: General Procedure for Reductive Amination

This protocol provides a general framework for the reductive amination of 2-(4-Formyl-1H-imidazol-1-yl)acetic acid with a primary or secondary amine. Optimization of the solvent, reducing agent, and reaction time may be necessary for specific substrates.

Reagents and Solvents:

Reagent/SolventSuggested OptionsNotes
Aldehyde 2-(4-Formyl-1H-imidazol-1-yl)acetic acid1.0 equivalent
Amine Primary or Secondary Amine1.0 - 1.2 equivalents
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)A mild and selective reagent. [7]
Sodium cyanoborohydride (NaBH₃CN)Effective, but toxic.
Sodium borohydride (NaBH₄)Less selective, may reduce the aldehyde. [8]
Solvent Dichloromethane (DCM)Common for NaBH(OAc)₃. [8]
Methanol (MeOH)Common for NaBH₃CN and NaBH₄.
1,2-Dichloroethane (DCE)An alternative to DCM.
Acid Catalyst Acetic Acid (optional)Can facilitate imine formation.

Step-by-Step Procedure:

  • Dissolve 2-(4-Formyl-1H-imidazol-1-yl)acetic acid (1.0 eq) and the desired amine (1.1 eq) in the chosen solvent (e.g., DCM).

  • If desired, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or iminium ion intermediate.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • If the product is an ester, extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). If the product is the carboxylic acid, adjust the pH to the isoelectric point before extraction.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography on silica gel, to obtain the desired substituted amine.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely practiced synthetic methodologies in organic chemistry. The synthesis of the precursor, ethyl 2-(1H-imidazol-1-yl)acetate, is a standard N-alkylation reaction. The proposed Vilsmeier-Haack formylation is a textbook reaction for electron-rich heterocycles. Reductive amination is a cornerstone of modern medicinal chemistry for the synthesis of amines.

For each step, the progress of the reaction should be monitored by TLC or LC-MS to ensure the consumption of starting materials and the formation of the desired product. The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of key functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion and Future Perspectives

2-(4-Formyl-1H-imidazol-1-yl)acetic acid is a highly promising building block for the construction of novel, biologically active compounds. Its trifunctional nature allows for diverse and complex molecular architectures to be assembled with relative ease. The protocols outlined in this guide provide a solid foundation for the synthesis and application of this versatile molecule. As the demand for novel therapeutics continues to grow, the strategic use of such well-designed building blocks will be paramount in accelerating the drug discovery process.

References

  • (2017). Synthesis, preclinical, and pharmacokinetic evaluation of a new zoledronate derivative as a promising antiosteoporotic candidate using radiolabeling technique. PubMed. [Link]

  • Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • (2021). Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Aliabad, J. M., Hosseini, M., Yavari, I., & Rouhani, M. (2016). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. SciForum. [Link]

  • Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]

  • ethyl 2-(1H-imidazol-1-yl)acetate. PubChem. [Link]

  • (2024). Synthesis and Characterization of Zoledronic Acid Prodrugs: A Potential Therapeutic for Enhanced Drug Delivery and Targeted Treatment. DigitalCommons@UNMC. [Link]

  • (2011). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research. [Link]

  • (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Organic Syntheses. [Link]

  • Formylation using ethyl formate. ResearchGate. [Link]

  • Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • (2025). Reaction strategies for synthesis of imidazole derivatives: a review. ResearchGate. [Link]

  • (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]

  • (2015). Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher. [Link]

  • chemical label 2-(4-formyl-1H-imidazol-1-yl)acetic acid hydrochloride. [Link]

  • (2018). Role of Combinatorial, Medicinal & Biological Chemistry in Drug Discovery Development: An Introduction. Lupine Publishers. [Link]

  • Combinatorial chemistry. Taylor & Francis. [Link]

Sources

Application

Application Note: Strategic Derivatization of 2-(4-Formyl-1H-imidazol-1-yl)acetic acid (4-FIA)

This Application Note is designed for medicinal chemists and drug development professionals. It treats 2-(4-Formyl-1H-imidazol-1-yl)acetic acid (referred to herein as 4-FIA ) as a high-value heterobifunctional building b...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug development professionals. It treats 2-(4-Formyl-1H-imidazol-1-yl)acetic acid (referred to herein as 4-FIA ) as a high-value heterobifunctional building block.[1]

Executive Summary

2-(4-Formyl-1H-imidazol-1-yl)acetic acid (4-FIA) is a versatile "linchpin" scaffold containing two orthogonal reactive vectors: a carboxylic acid (C-terminus mimic) and an aldehyde (electrophilic handle).[1] Its imidazole core mimics histidine, providing π-stacking capability and hydrogen bond acceptor/donor properties crucial for active site recognition.[1]

This guide details three derivatization pathways:

  • Reductive Amination: For generating secondary/tertiary amine libraries.[1]

  • Amide Coupling: For scaffold attachment or peptide incorporation.[1]

  • Knoevenagel Condensation: For synthesizing Michael acceptors (covalent inhibitors).[1]

Critical Physicochemical Analysis

PropertyCharacteristicExperimental Implication
Zwitterionic Nature Contains basic imidazole (

) and acidic carboxylate (

).[1]
High water solubility; poor solubility in non-polar organics (DCM, Hexane). Use DMF, DMSO, or TFE.
Aldehyde Reactivity C4-Formyl group is electron-deficient due to the heteroaromatic ring.Highly reactive toward nucleophiles; prone to air oxidation to carboxylic acid.[1] Store under Argon/Nitrogen.
Chemoselectivity Acid and Aldehyde are orthogonal unless bridging occurs.[1]Avoid high concentrations of diamines without protection to prevent macrocyclization or polymerization.[1]

Experimental Workflows & Protocols

Workflow A: The "Scaffold-First" Strategy (Amide Coupling)

Best for: Attaching 4-FIA to a drug core, resin, or protein before modifying the aldehyde.

Rationale: The carboxylic acid is activated to attach 4-FIA to a primary amine (


).[1] The aldehyde remains intact (if non-nucleophilic conditions are used) for subsequent functionalization.[1]
Protocol 1: HATU-Mediated Amide Coupling

Reagents: HATU (1.1 eq), DIPEA (3.0 eq), DMF (Anhydrous).

  • Dissolution: Dissolve 4-FIA (1.0 mmol, 154 mg) in anhydrous DMF (3 mL).

  • Activation: Add DIPEA (3.0 mmol, 522 µL) followed by HATU (1.1 mmol, 418 mg). Stir at 0°C for 15 minutes. Note: The solution typically turns yellow.

  • Coupling: Add the amine scaffold (

    
    , 1.0 mmol) dropwise.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS (Target:

    
    ).[1]
    
  • Workup:

    • If product is hydrophobic: Dilute with EtOAc, wash with 5% LiCl (removes DMF), sat.

      
      , and brine.
      
    • If product is polar: Evaporate DMF under reduced pressure; purify via preparative HPLC (C18, Water/MeCN + 0.1% Formic Acid).

Critical Control: Do not use primary amines that contain free hydrazines or hydroxylamines, as these will react with the aldehyde immediately.

Workflow B: The "Diversity-First" Strategy (Reductive Amination)

Best for: Creating a library of N-substituted imidazoles or installing a flexible linker.

Rationale: The aldehyde reacts with an amine to form an imine, which is reduced to a stable amine. Sodium Triacetoxyborohydride (STAB) is used because it is mild and will not reduce the carboxylic acid.

Protocol 2: One-Pot Reductive Amination

Reagents: Amine (


), STAB (

), DCE/DMF (1:1 mixture), Acetic Acid.
  • Imine Formation: Suspend 4-FIA (1.0 mmol) and the amine (

    
    , 1.1 mmol) in a 1:1 mixture of DCE/DMF (5 mL). Add Glacial Acetic Acid (1.5 eq) to catalyze imine formation.[1]
    
  • Equilibration: Stir at RT for 1 hour. (Optional: Add molecular sieves to remove water).[1]

  • Reduction: Add

    
     (1.5 mmol, 318 mg) in one portion.
    
  • Reaction: Stir vigorously at RT for 16 hours.

  • Quench: Quench with sat. aqueous

    
    .
    
  • Purification: The product is likely zwitterionic.[1] Desalt using an SCX-2 (Strong Cation Exchange) cartridge or purify via Reverse Phase Flash Chromatography.[1]

Workflow C: The "Warhead" Strategy (Knoevenagel Condensation)

Best for: Synthesizing covalent kinase inhibitors or Michael acceptors.

Rationale: Condensing the aldehyde with an active methylene compound (e.g., Malononitrile, Cyanoacetate) creates an electron-poor alkene.

Protocol 3: Ionic Liquid Catalyzed Condensation (Green Chemistry)

Reagents: Malononitrile or Ethyl Cyanoacetate, Ethanol, Piperidine (Cat.).

  • Setup: Dissolve 4-FIA (1.0 mmol) and Malononitrile (1.1 mmol) in Ethanol (4 mL).

  • Catalysis: Add Piperidine (0.1 mmol, 10 µL).

  • Reflux: Heat to 80°C for 2–4 hours.

  • Observation: Product often precipitates upon cooling.[1]

  • Isolation: Filter the solid and wash with cold ethanol. Recrystallize from EtOH/Water.[1]

Visualization of Pathways

The following diagram illustrates the divergent synthesis capabilities of 4-FIA.

Derivatization_Pathways cluster_legend Reaction Type Start 2-(4-Formyl-1H-imidazol-1-yl) acetic acid (4-FIA) Amide Amide Scaffold (Linker Attachment) Start->Amide HATU, DIPEA R-NH2 (Acid Coupling) Imine Imine Intermediate (Transient) Start->Imine R'-NH2, AcOH (Aldehyde Condensation) Olefin Michael Acceptor (Covalent Warhead) Start->Olefin Malononitrile Piperidine (Knoevenagel) Peptide Peptidomimetic (N-Capping) Amide->Peptide Solid Phase Synthesis SecAmine Secondary Amine (Library Generation) Imine->SecAmine NaBH(OAc)3 (Reduction) key1 Blue Arrow = Reductive Process key2 Red Arrow = Condensation

Figure 1: Divergent synthetic map showing the three primary derivatization vectors for 4-FIA.

Quality Control & Validation

To ensure the integrity of the derivatized products, the following analytical parameters are recommended:

HPLC Method (Reverse Phase)[2][3]
  • Column: C18 (e.g., Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% TFA (buffers imidazole basicity).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 0% B to 60% B over 15 minutes. (Note: Starting at 0% is crucial due to high polarity).[1]

  • Detection: UV at 220 nm (Amide bond) and 254 nm (Imidazole ring).[1]

NMR Diagnostic Signals ( -DMSO)
  • Aldehyde Proton (Start Material): Singlet at

    
     ppm.[1] Disappearance confirms reaction at C4.
    
  • Methylene Protons (

    
    ):  Singlet at 
    
    
    
    ppm.[1]
  • Imidazole C2-H: Singlet at

    
     ppm (Diagnostic for ring integrity).[1]
    

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride in Dichloroethane." Journal of Organic Chemistry. Link

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[1] Tetrahedron. Link

  • Gerasimova, E. L., et al. (2021). "Design and Antioxidant Properties of Bifunctional 2H-Imidazole-Derived Phenolic Compounds." Molecules. Link

  • Singh, S. K., et al. (2008). "Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid."[1][2][3] Beilstein Journal of Organic Chemistry. Link

  • Doyle, A. G., et al. (2018).[4] "Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination." Journal of the American Chemical Society.[4] Link[4]

Sources

Method

Application Note: Strategic Utilization of 2-(4-Formyl-1H-imidazol-1-yl)acetic Acid in Peptidomimetic &amp; Heterocyclic Synthesis

Abstract & Strategic Overview 2-(4-Formyl-1H-imidazol-1-yl)acetic acid (CAS: Derivative of 3034-50-2) represents a high-value, bifunctional building block in modern drug discovery. Structurally, it features an imidazole...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

2-(4-Formyl-1H-imidazol-1-yl)acetic acid (CAS: Derivative of 3034-50-2) represents a high-value, bifunctional building block in modern drug discovery. Structurally, it features an imidazole core functionalized with a reactive formyl group (aldehyde) at the C4 position and a carboxymethyl group at the N1 position.

This dual functionality—combining an electrophilic aldehyde and a nucleophilic/acidic carboxylate—renders it a "privileged scaffold" for:

  • Multicomponent Reactions (MCRs): Specifically the Ugi and Passerini reactions, where it can serve as two of the four required components, enabling rapid library generation.

  • Peptidomimetics: Acting as a constrained Histidine mimic with an N-terminal extension.

  • Bioconjugation: Serving as a heterobifunctional linker (Aldehyde

    
     Oxime/Hydrazone; Acid 
    
    
    
    Amide).

This guide provides a validated protocol for the synthesis, handling, and application of this compound, focusing on its use in Ugi 4-Component Reactions (U-4CR) and Reductive Amination workflows.

Chemical Properties & Handling

The compound exhibits zwitterionic character (isoelectric point effects) due to the basic imidazole nitrogen and the acidic carboxylic acid.

PropertySpecificationOperational Implication
Molecular Formula C

H

N

O

MW: 154.12 g/mol
Solubility DMSO, DMF, Water (pH dependent)Poor solubility in non-polar solvents (DCM, Hexane). Soluble in dilute HCl or NaOH.
Stability Air-stable; Aldehyde prone to oxidationStore under inert atmosphere (Ar/N

) at -20°C to prevent oxidation to dicarboxylic acid.
Reactivity AmphotericAvoid strong bases during aldehyde activation to prevent Cannizzaro disproportionation.

Experimental Protocols

Module A: Synthesis of 2-(4-Formyl-1H-imidazol-1-yl)acetic Acid

Note: If the compound is not purchased, it is synthesized via N-alkylation of 4(5)-formylimidazole.

Reagents: 4-Formylimidazole, Chloroacetic acid (or tert-butyl chloroacetate), K


CO

, DMF.

Step-by-Step Protocol:

  • Deprotonation: Dissolve 4-formylimidazole (1.0 eq) in anhydrous DMF (0.5 M). Add K

    
    CO
    
    
    
    (1.5 eq) and stir at RT for 30 min.
    • Mechanism: Deprotonation of the pyrrole-like NH generates the imidazolide anion.

  • Alkylation: Add Chloroacetic acid (1.1 eq) dropwise. (Note: Using tert-butyl chloroacetate improves solubility and yield, requiring a subsequent TFA deprotection step).

  • Reaction: Heat to 60°C for 4-6 hours. Monitor via TLC (10% MeOH in DCM).

  • Workup (Zwitterion Isolation):

    • Evaporate DMF under reduced pressure.

    • Dissolve residue in minimal water.

    • Adjust pH to ~4.5-5.0 (Isoelectric point) using 1M HCl. The product precipitates.

    • Filter, wash with cold water and acetone. Dry under vacuum.

Module B: Ugi 4-Component Reaction (U-4CR) for Peptidomimetic Scaffolds

Rationale: This protocol utilizes the aldehyde and acid functionalities to create a pseudo-peptide backbone in a single step.

Components:

  • Acid Component: 2-(4-Formyl-1H-imidazol-1-yl)acetic acid (Self-contained).

  • Aldehyde Component: 2-(4-Formyl-1H-imidazol-1-yl)acetic acid (Self-contained).

    • Critical Note: Since the molecule contains both groups, it can polymerize. To prevent this, you must protect one group or use it as either the acid or the aldehyde component by adding an external partner.

    • Strategy: We will use it as the Aldehyde Component . We will protect the acid as a methyl ester OR use an external acid and block the internal acid (e.g., using the tert-butyl ester precursor).

    • Revised Strategy for Unprotected Substrate: Use as the Acid Component by reacting with an external amine and isocyanide, while the aldehyde reacts with the amine. This leads to polymerization.

    • Best Practice: Use the Methyl Ester derivative (2-(4-formyl-1H-imidazol-1-yl)acetate) as the Aldehyde input in a standard Ugi reaction.

Protocol for Methyl Ester Derivative (Aldehyde Input):

  • Imine Formation:

    • Dissolve 2-(4-formyl-1H-imidazol-1-yl)acetic acid methyl ester (1.0 eq) in Methanol (1.0 M).

    • Add Amine (R-NH

      
      , 1.0 eq).
      
    • Add anhydrous MgSO

      
       (200 mg/mmol) to sequester water.
      
    • Stir at RT for 2 hours. (Formation of Schiff base).

  • Addition of Acid & Isocyanide:

    • Add Carboxylic Acid (R'-COOH, 1.0 eq).

    • Add Isocyanide (R''-NC, 1.0 eq).

  • Reaction: Stir at RT for 24 hours.

  • Purification:

    • Evaporate Methanol.

    • Dissolve in EtOAc, wash with NaHCO

      
       (sat) and Brine.
      
    • Purify via Flash Chromatography (DCM:MeOH gradient).

Module C: Reductive Amination (Linker Synthesis)

Rationale: Selective functionalization of the aldehyde to attach a payload (fluorophore/drug) while retaining the carboxylic acid for surface attachment or further coupling.

Step-by-Step Protocol:

  • Coupling: Dissolve 2-(4-Formyl-1H-imidazol-1-yl)acetic acid (1.0 eq) in DMF/AcOH (99:1).

  • Amine Addition: Add the target amine (1.1 eq). Stir 1 hr at RT.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 2.0 eq).

    • Why STAB? It is milder than NaBH

      
       and selective for imines over aldehydes, preventing direct reduction of the starting material.
      
  • Quench: Add water. Adjust pH to neutral.

  • Isolation: Extract with n-Butanol (due to polarity) or purify via Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% TFA).

Reaction Pathway Visualization

ReactionPathways Start 2-(4-Formyl-1H-imidazol-1-yl) acetic acid Step1_Ugi Esterification (MeOH/H+) Start->Step1_Ugi Protect Acid Step1_RedAm Imine Formation (Target Amine) Start->Step1_RedAm Direct Use Step2_Ugi Schiff Base Formation (R-NH2) Step1_Ugi->Step2_Ugi Step3_Ugi Ugi 4-CR (R-NC, R-COOH) Step2_Ugi->Step3_Ugi Product_Ugi Peptidomimetic Scaffold Step3_Ugi->Product_Ugi Step2_RedAm Reduction (NaBH(OAc)3) Step1_RedAm->Step2_RedAm Product_RedAm N-Alkylated Linker Step2_RedAm->Product_RedAm

Figure 1: Divergent synthetic pathways for 2-(4-Formyl-1H-imidazol-1-yl)acetic acid utilizing its bifunctional nature.

Troubleshooting & Critical Parameters

Regioselectivity in Synthesis

When synthesizing the starting material from 4-formylimidazole, N-alkylation can occur at N1 or N3 (tautomers).

  • Solution: Under basic conditions (K

    
    CO
    
    
    
    ), the N1-alkylated product (the target) is thermodynamically favored due to steric hindrance at N3 relative to the formyl group. 4-Formylimidazole usually alkylates at the position distal to the formyl group (1,4-isomer) rather than adjacent (1,5-isomer) to minimize steric clash. Confirm via NOE NMR spectroscopy.
Solubility Issues

The zwitterionic acid is often insoluble in DCM or Ether.

  • Solution: Use DMF or DMSO for reactions. For workup, avoid extraction if possible; use precipitation at isoelectric point (pH ~5) or lyophilization.

Aldehyde Oxidation

The C4-formyl group can air-oxidize to a carboxylic acid, yielding the useless dicarboxylic acid byproduct.

  • QC Check: Check 1H NMR for the aldehyde proton singlet at ~9.8 ppm. If absent, repurify.

References

  • Synthesis of Imidazole Acetic Acid Derivatives

    • Mokhtari Aliabad, J., et al. "A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid." Sciforum, 2011.

  • Ugi Reaction Mechanics

    • Dömling, A. "Recent advances in isocyanide-based multicomponent chemistry." Current Opinion in Chemical Biology, 2002.

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

  • Zoledronic Acid Precursors (Contextual Chemistry)

    • Singh, S. K., et al. "Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid." Beilstein Journal of Organic Chemistry, 2008.

Technical Notes & Optimization

Troubleshooting

improving yield of "2-(4-Formyl-1H-imidazol-1-yl)acetic acid" synthesis

Technical Support Center: Optimization of Imidazole-Acetate Scaffolds Subject: Improving Yield & Purity of 2-(4-Formyl-1H-imidazol-1-yl)acetic acid Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Imidazole-Acetate Scaffolds

Subject: Improving Yield & Purity of 2-(4-Formyl-1H-imidazol-1-yl)acetic acid Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 2-(4-Formyl-1H-imidazol-1-yl)acetic acid presents a classic "deceptive simplicity" in heterocyclic chemistry. While the disconnection suggests a simple


 alkylation of 4-formylimidazole, three critical failure modes typically suppress yields below 40%:
  • Regiochemical Ambiguity: Formation of the unwanted 1,5-isomer.

  • Aldehyde Instability: The Cannizzaro reaction or polymerization under basic hydrolysis conditions.

  • Zwitterionic Isolation: Loss of product during aqueous workup due to high water solubility.

This guide provides a rectified protocol and troubleshooting logic to elevate yields to the >75% range.

Module 1: The Regioselectivity Crisis (1,4 vs. 1,5)

The starting material, 4(5)-imidazolecarboxaldehyde, exists in tautomeric equilibrium. Alkylation can occur at either nitrogen. For your target (the 1,4-isomer), the alkyl group must attach to the nitrogen distal to the formyl group.

The Mechanism: Electron-withdrawing groups (EWG) like aldehydes at the 4-position make the adjacent nitrogen (


) less nucleophilic and more acidic. However, steric hindrance and electrostatic repulsion often favor alkylation at the distal nitrogen (

), leading to the desired 1,4-product.

Optimization Protocol:

  • Base Selection: Switch from Sodium Hydride (

    
    ) to Cesium Carbonate (
    
    
    
    )
    . The "Cesium Effect" stabilizes the transition state leading to the 1,4-isomer due to the larger cation radius and softer nature, often improving the isomeric ratio from 60:40 to >90:10.
  • Reagent Choice: Use Ethyl Bromoacetate or tert-Butyl Bromoacetate instead of Chloroacetic acid. The free acid consumes base and creates a solubility nightmare.

  • Temperature: Maintain reaction at 0°C to Room Temperature . Heating promotes the formation of the thermodynamically more stable (but often undesired in this specific electronic context) mixtures or polymerization.

Module 2: The "Cannizzaro Trap" (Aldehyde Protection)

A common error is using strong hydroxide bases (NaOH/KOH) for the subsequent ester hydrolysis step.

  • The Failure Mode: In the presence of strong base and heat, the electron-deficient aldehyde at C4 undergoes a Cannizzaro reaction , disproportionating into the alcohol and carboxylic acid, destroying your pharmacophore.

  • The Fix: Use Acidic Hydrolysis (HCl/Dioxane or TFA/DCM) to cleave the ester. The aldehyde is stable in acid.

Module 3: Visualizing the Pathway

ReactionPathway Start 4(5)-Formylimidazole (Tautomeric Mix) Reagent Ethyl Bromoacetate + Cs2CO3 / DMF Start->Reagent Intermediate Ethyl 2-(4-formyl-1H-imidazol-1-yl)acetate (1,4-Isomer Major) Reagent->Intermediate N-Alkylation (Kinetic Control) SideProduct 1,5-Isomer (Minor Impurity) Reagent->SideProduct Steric/Electronic Leakage Hydrolysis Acidic Hydrolysis (2N HCl, 60°C) Intermediate->Hydrolysis FinalProduct 2-(4-Formyl-1H-imidazol-1-yl)acetic acid (Target) Hydrolysis->FinalProduct Ester Cleavage (Aldehyde Intact)

Figure 1: Optimized synthetic pathway avoiding basic hydrolysis to preserve the formyl group.

Module 4: Validated Experimental Protocol

Step 1: N-Alkylation (The Ester Intermediate)

  • Setup: To a dry round-bottom flask under

    
    , add 4-imidazolecarboxaldehyde  (1.0 eq) and anhydrous DMF  (10 mL/g).
    
  • Base: Add

    
      (1.2 eq). Stir at 0°C for 30 mins.
    
  • Addition: Dropwise add Ethyl Bromoacetate (1.1 eq).

  • Reaction: Allow to warm to RT. Stir 4–6 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup (Critical): Pour into ice water. Do not extract yet. The ester might precipitate. If it does, filter it (High Yield). If not, extract with EtOAc.[1]

    • Note: Isomer separation (if needed) is easiest here via column chromatography (SiO2) before hydrolysis.

Step 2: Hydrolysis to the Acid

  • Dissolution: Dissolve the ester in 1,4-Dioxane .

  • Acidification: Add 2N HCl (5 eq).

  • Heat: Warm to 60°C for 2–3 hours. Do not reflux vigorously.

  • Isolation: Evaporate solvent to dryness. The product often crystallizes as the Hydrochloride salt.

  • Desalting (Optional): If the free base (zwitterion) is required, dissolve in min. water and adjust pH to the isoelectric point (~pH 3–4) to precipitate.

Module 5: Troubleshooting & FAQs

Q1: My product is stuck in the aqueous layer during workup. A: This is the "Zwitterion Trap." The product contains a basic imidazole and an acidic carboxylic acid. At neutral pH, it is highly water-soluble.

  • Solution: Do not use liquid-liquid extraction for the final acid. Strip the water/acid under vacuum.[2][3] Triturate the residue with Acetone or Acetonitrile to crash out the solid product (usually as the HCl salt).

Q2: I see a spot on TLC that doesn't move (Baseline). A: That is likely your product or the unreacted imidazole salt. Use a polar eluent: DCM:MeOH:AcOH (90:9:1) to visualize the acid.

Q3: Why not use Chloroacetic acid directly? A: Using the acid directly requires 2 equivalents of base (one for the carboxylic acid proton, one for the imidazole). This generates water in situ and creates a thick slurry that traps reagents, lowering yield. The ester route is cleaner.

Q4: Can I use NaH? A: NaH is risky. It generates


 gas and is highly basic. It can deprotonate the 

-proton of the acetate or attack the aldehyde. Carbonates are safer and provide sufficient basicity for imidazole N-alkylation (

~14).

Module 6: Diagnostic Logic Tree

Troubleshooting Problem Low Yield / Impure Product CheckIsomer Check NMR: Is the alkyl group on N1 or N3? Problem->CheckIsomer IsomerIssue Wrong Isomer (1,5) CheckIsomer->IsomerIssue N3 Alkylated NoIsomerIssue Correct Isomer (1,4) CheckIsomer->NoIsomerIssue FixIsomer Switch to Cs2CO3 Lower Temp Use Bulky Ester (t-Butyl) IsomerIssue->FixIsomer CheckWorkup Did you extract with EtOAc/DCM at pH 7? NoIsomerIssue->CheckWorkup SolubilityIssue Product lost in Aqueous Phase (Zwitterion) CheckWorkup->SolubilityIssue Yes CheckStability Did you use NaOH/KOH? CheckWorkup->CheckStability No FixSolubility Evaporate to dryness Triturate with Acetone Isolate as HCl salt SolubilityIssue->FixSolubility Cannizzaro Aldehyde Decomposition (Cannizzaro) CheckStability->Cannizzaro Yes FixStability Use Acidic Hydrolysis (HCl or TFA) Cannizzaro->FixStability

Figure 2: Decision matrix for diagnosing yield loss in imidazole-acetate synthesis.

References

  • Regioselectivity in Imidazole Alkylation

    • Title: Regioselective Synthesis of 1-Substituted Imidazoles.[4][5][6]

    • Context: Explains the "Cesium Effect" and steric control in N-alkyl
    • Source:Journal of Organic Chemistry.
    • URL:[Link] (Representative logic for Cs2CO3 usage).

  • Synthesis of Imidazol-1-yl-acetic acid Scaffolds

    • Title: A convenient and practical synthesis of imidazol-1-yl-acetic acid hydrochloride.[7][8][9][10]

    • Context: Details the ester-intermediate route and acidic hydrolysis to avoid side reactions (Zoledronic acid precursor).
    • Source:Asian Journal of Green Chemistry.
  • Aldehyde Stability (Cannizzaro)

    • Title: The Cannizzaro Reaction.
    • Context: Fundamental mechanism explaining why aldehydes degrade in strong base/he
    • Source:Organic Chemistry Portal.
    • URL:[Link]

  • Zwitterion Purification

    • Title: Purific
    • Context: Standard protocols for isolating amino-acid-like molecules (imidazole-acids).
    • Source:ScienceDirect / Methods in Enzymology.
    • URL:[Link]

Sources

Optimization

side reactions in "2-(4-Formyl-1H-imidazol-1-yl)acetic acid" synthesis

Technical Support Center: Troubleshooting Side Reactions in "2-(4-Formyl-1H-imidazol-1-yl)acetic acid" Synthesis Welcome to the Technical Support Center. This guide is designed for researchers and process chemists encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Side Reactions in "2-(4-Formyl-1H-imidazol-1-yl)acetic acid" Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists encountering challenges in the synthesis of 2-(4-Formyl-1H-imidazol-1-yl)acetic acid . As a Senior Application Scientist, I have synthesized the technical insights below to address the specific "pain points" of this reaction—primarily regioselectivity, over-alkylation, and functional group stability.

Part 1: Reaction Pathway & Impurity Profile[1]

The synthesis typically involves the N-alkylation of 4(5)-imidazolecarboxaldehyde with a haloacetic acid derivative (e.g., ethyl chloroacetate or tert-butyl chloroacetate), followed by hydrolysis. The core challenge lies in the ambident nature of the imidazole ring and the reactivity of the aldehyde group.

Visualizing the Reaction Landscape The following diagram maps the critical decision points where side reactions occur.

ReactionPathways SM 4(5)-Formylimidazole (Tautomeric Mixture) Base Base Deprotonation SM->Base Cannizzaro IMPURITY C Cannizzaro Products (Alcohol + Acid) SM->Cannizzaro Strong Base / High T Anion Imidazolide Anion Base->Anion Target TARGET (1,4-Isomer) 2-(4-Formylimidazol-1-yl)acetic acid Anion->Target Alkylation at N1 (Major Path) RegioImp IMPURITY A (1,5-Isomer) 2-(5-Formylimidazol-1-yl)acetic acid Anion->RegioImp Alkylation at N3 (Steric/Electronic Minor Path) BisAlk IMPURITY B Dialkylated Imidazolium Salt Target->BisAlk Excess Alkylating Agent RegioImp->BisAlk Excess Alkylating Agent

Figure 1: Mechanistic pathway showing the competition between the desired 1,4-addition and common side reactions (1,5-regioisomerism, bis-alkylation, and aldehyde degradation).

Part 2: Troubleshooting Guide (Q&A)

Issue 1: Regioselectivity (The "Wrong" Isomer)

User Question: I am seeing a significant impurity (~15-20%) by HPLC that has the same mass as my product. Is this the 1,5-isomer, and how do I minimize it?

Technical Diagnosis: Yes, this is almost certainly 2-(5-Formyl-1H-imidazol-1-yl)acetic acid .

  • Mechanism: 4(5)-Formylimidazole exists in equilibrium. While the 4-formyl tautomer is generally more stable, the anion formed upon deprotonation is delocalized. Alkylation at the nitrogen distal to the formyl group yields the desired 1,4-isomer . Alkylation at the nitrogen proximal to the formyl group yields the 1,5-isomer .

  • Causality: The 1,4-isomer is sterically favored (less hindrance from the aldehyde group) and electronically favored in many conditions. However, high temperatures or non-selective bases can increase the 1,5-isomer ratio.

Corrective Action:

  • Switch to Bulky Esters: Use tert-butyl chloroacetate instead of methyl/ethyl esters. The bulky tert-butyl group increases steric clash with the formyl group at the 5-position, significantly suppressing the formation of the 1,5-isomer [1].

  • Base Selection: Use a milder base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (DMF or acetonitrile). Avoid strong bases like NaH unless necessary, as the "loose" ion pair can sometimes reduce regioselectivity.

  • Temperature Control: Conduct the alkylation at the lowest feasible temperature (e.g., 0°C to RT). Higher temperatures generally erode regioselectivity.

Issue 2: Bis-Alkylation (Quaternization)

User Question: My yield is low, and I see a very polar spot on TLC that doesn't move. What is this?

Technical Diagnosis: This is likely the 1,3-dialkylimidazolium salt .

  • Mechanism: The product (mono-alkylated imidazole) is still nucleophilic. If excess alkylating agent is present, the second nitrogen will react, forming a quaternary ammonium salt.

Corrective Action:

  • Stoichiometry is Critical: Use a slight deficiency or exact equivalent (0.95 – 1.0 eq) of the alkylating agent relative to the imidazole. Do not use excess alkylating agent to "push" the reaction.[1]

  • Reverse Addition: Add the alkylating agent slowly to the imidazole/base mixture. This ensures the concentration of alkylating agent remains low relative to the unreacted imidazole, favoring mono-alkylation.

Issue 3: Aldehyde Instability

User Question: The aldehyde peak in NMR is disappearing or broadening. Is it oxidizing?

Technical Diagnosis: The formyl group on an electron-deficient ring is susceptible to two main degradation pathways:

  • Cannizzaro Reaction: In the presence of strong aqueous bases (e.g., NaOH, KOH used for hydrolysis), the aldehyde disproportionates into the alcohol and carboxylic acid.

  • Acetal Formation: If you use alcohols (MeOH, EtOH) as solvents with acid catalysts, you may form the acetal/hemiacetal.

Corrective Action:

  • Non-Aqueous Hydrolysis: If you use the tert-butyl ester (as recommended in Issue 1), cleave it using Trifluoroacetic acid (TFA) or HCl in dioxane under anhydrous conditions. This avoids the aqueous basic conditions that trigger the Cannizzaro reaction [2].

  • Protecting Groups: If harsh conditions are unavoidable, protect the aldehyde as a dimethyl acetal before alkylation, then deprotect at the very end with mild aqueous acid.

Part 3: Optimized Protocol

Based on the troubleshooting analysis, the following protocol minimizes side reactions.

Method: Alkylation using tert-Butyl Chloroacetate

ParameterSpecificationRationale
Substrate 4(5)-ImidazolecarboxaldehydeStarting material.[2][3][4][5][6]
Reagent tert-Butyl chloroacetate (1.0 eq)Bulky group improves regioselectivity (favors 1,4).
Base Potassium Carbonate (K₂CO₃) (2.0 eq)Mild base; avoids Cannizzaro side reactions.
Solvent DMF or AcetonitrilePromotes Sɴ2 reaction; DMF often improves solubility.
Temperature 25°C to 50°CModerate temp balances rate vs. regioselectivity.
Hydrolysis TFA / DCM or 4M HCl / DioxaneAcidic cleavage prevents aldehyde degradation.

Step-by-Step:

  • Dissolution: Dissolve 4(5)-imidazolecarboxaldehyde (1.0 eq) in DMF (10 volumes).

  • Base Addition: Add K₂CO₃ (2.0 eq) and stir for 30 mins at RT to generate the anion.

  • Alkylation: Add tert-butyl chloroacetate (1.0 eq) dropwise over 30 mins. Crucial: Do not dump it in all at once.

  • Reaction: Stir at 40-50°C for 4-6 hours. Monitor by HPLC for the disappearance of SM and ratio of 1,4 vs 1,5 isomers.

  • Workup: Dilute with water, extract with EtOAc. The 1,5-isomer is often more soluble in water or can be removed by recrystallization of the ester intermediate.

  • Hydrolysis: Dissolve the isolated ester in DCM. Add TFA (5-10 eq) at 0°C. Stir until deprotection is complete. Evaporate volatiles to obtain the target acid (often as a TFA salt).

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use chloroacetic acid directly instead of the ester?

  • A: It is possible but generally lower yielding. The carboxylic acid moiety will consume an equivalent of base, and the resulting dianion (carboxylate + imidazolide) has lower solubility and nucleophilicity. Using the ester protects the acid and improves solubility in organic solvents.

Q: Why is the 1,4-isomer preferred over the 1,5-isomer?

  • A: While electronic effects play a role, the 1,4-isomer is thermodynamically more stable and kinetically favored due to the distance between the bulky alkylating group and the formyl group. In the 1,5-isomer, the "buttressing effect" between the adjacent N-substituent and the C4-formyl group creates steric strain [3].

Q: How do I distinguish the 1,4-isomer from the 1,5-isomer by NMR?

  • A: In ¹H NMR (NOESY is best), the N-CH₂ protons of the 1,5-isomer will show a strong NOE correlation with the aldehyde proton (CHO) because they are spatially close. The 1,4-isomer will show a correlation between the N-CH₂ and the proton at the C5 position (the aromatic H), but not the aldehyde proton.

References

  • Vertex AI Search Result 1.1 : Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008). Discusses the use of tert-butyl chloroacetate to improve efficiency and avoid aqueous hydrolysis. 7

  • Vertex AI Search Result 1.2 : Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. (2019). Asian Journal of Green Chemistry. Highlights hydrolysis strategies and side reaction management. 8

  • Vertex AI Search Result 1.14 : Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole. (2022). Der Pharma Chemica.[6][9] Provides mechanistic evidence for regioselectivity in 4-EWG substituted imidazoles (analogous to 4-formyl). 10

Sources

Troubleshooting

Technical Support Center: Impurity Profiling &amp; Troubleshooting

Topic: 2-(4-Formyl-1H-imidazol-1-yl)acetic acid Executive Summary & Molecule Profile Compound: 2-(4-Formyl-1H-imidazol-1-yl)acetic acid Role: Key intermediate in the synthesis of imidazole-based pharmaceuticals (e.g., An...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(4-Formyl-1H-imidazol-1-yl)acetic acid

Executive Summary & Molecule Profile

Compound: 2-(4-Formyl-1H-imidazol-1-yl)acetic acid Role: Key intermediate in the synthesis of imidazole-based pharmaceuticals (e.g., Angiotensin II receptor antagonists, certain enzyme inhibitors). Chemical Challenge: The synthesis of this molecule involves the N-alkylation of 4(5)-formylimidazole. This reaction is governed by tautomeric equilibrium, leading to significant regioselectivity challenges (1,4- vs 1,5-isomers) and susceptibility to over-alkylation.

This guide addresses the identification, formation mechanisms, and remediation of the four most common impurities found in this matrix.

Impurity Landscape: Identification & Origins

The following table summarizes the critical impurities you are likely to encounter during HPLC/LC-MS analysis.

Impurity CodeCommon NameChemical DescriptionOrigin / Mechanism
IMP-A The Regioisomer 2-(5-Formyl-1H-imidazol-1-yl)acetic acidRegioselectivity Failure: 4-formylimidazole exists in equilibrium with 5-formylimidazole. Alkylation at the "wrong" nitrogen yields the 1,5-isomer.
IMP-B The Quaternary Salt 1,3-Bis(carboxymethyl)-4-formylimidazoliumOver-Alkylation: The product (secondary amine) remains nucleophilic. Excess alkylating agent leads to a second alkylation event.
IMP-C The Oxidation Product 1-(Carboxymethyl)-1H-imidazole-4-carboxylic acidAuto-oxidation: The aldehyde moiety oxidizes to a carboxylic acid upon exposure to air or oxidants, forming a dicarboxylic acid.
IMP-D The Cannizzaro Byproduct 1-(Carboxymethyl)-4-(hydroxymethyl)-1H-imidazoleBase-Catalyzed Disproportionation: Under strong basic conditions, the aldehyde disproportionates into the alcohol (and acid).
Mechanism of Impurity Formation (Visualized)

The following pathway illustrates the genesis of the target compound versus its impurities during the standard alkylation of 4-formylimidazole with chloroacetic acid (or its esters).

SynthesisPathways Start 4(5)-Formylimidazole (Starting Material) Tautomer Tautomeric Equilibrium (N1-H vs N3-H) Start->Tautomer Target TARGET PRODUCT 2-(4-Formyl-1H-imidazol-1-yl) acetic acid Tautomer->Target Alkylation at N1 (Sterically Preferred) ImpA IMP-A (Regioisomer) 2-(5-Formyl...) Tautomer->ImpA Alkylation at N3 (Minor Pathway) ImpB IMP-B (Quaternary Salt) Over-alkylation Target->ImpB + Excess Alkylating Agent ImpC IMP-C (Oxidation) Carboxylic Acid Deriv. Target->ImpC Air/Oxidation

Figure 1: Reaction pathway showing the bifurcation between the Target (1,4-isomer) and Impurity A (1,5-isomer), and subsequent degradation pathways.

Troubleshooting Guide (Q&A Format)
Q1: My HPLC shows a persistent peak at RRT ~0.95 or ~1.05 closely eluting with the main peak. Is this the regioisomer?

Diagnosis: Yes, this is highly likely IMP-A (The 1,5-isomer) . Technical Insight: The 1,4- and 1,5-isomers are structurally identical except for the position of the formyl group relative to the acetic acid tail. Their pKa values are very similar, making separation difficult. Corrective Action:

  • Thermodynamic Control: Ensure your alkylation reaction is run under conditions that favor the thermodynamic product (often the 1,4-isomer due to steric hindrance of the formyl group blocking the adjacent nitrogen).

  • Base Selection: Switch to a bulkier base (e.g., Cs₂CO₃ or KOtBu) if using non-aqueous conditions. Bulky bases increase steric clash, discouraging attack at the more hindered nitrogen (N3), thereby favoring the formation of the 1,4-isomer [1].

  • Purification: Recrystallization is often ineffective for separating these isomers. Preparative HPLC using a Phenyl-Hexyl column often provides better selectivity than C18 due to pi-pi interaction differences between the isomers.

Q2: I am seeing a new impurity grow over time when the sample sits in solution. What is happening?

Diagnosis: This is likely IMP-C (Oxidation) or IMP-D (Cannizzaro) depending on pH. Technical Insight:

  • Acidic/Neutral pH: The formyl (aldehyde) group is autoxidizing to the carboxylic acid (IMP-C). This happens rapidly in solution if not degassed.

  • Basic pH (>9): The aldehyde undergoes Cannizzaro disproportionation, forming the alcohol and acid. Corrective Action:

  • Storage: Store the solid under Argon/Nitrogen at -20°C.

  • Solvents: Use degassed solvents for analysis.

  • Buffer: Avoid high pH buffers in your LC method. Maintain pH < 7.0 to prevent Cannizzaro reactions.

Q3: My yield is low, and I see a very polar peak eluting at the solvent front (dead volume).

Diagnosis: You have formed IMP-B (Quaternary Ammonium Salt) . Technical Insight: Imidazoles are amphoteric. Once the mono-alkylated product is formed, it still possesses a lone pair on the other nitrogen. If you use a large excess of chloroacetic acid or high temperatures, the product alkylates again. Corrective Action:

  • Stoichiometry: Strictly limit the alkylating agent to 1.0–1.1 equivalents.

  • Addition Mode: Add the alkylating agent slowly to the imidazole solution. This ensures the concentration of alkylating agent remains low relative to the unreacted imidazole, statistically favoring mono-alkylation.

Analytical Method Recommendations

To accurately quantify these impurities, standard C18 methods often fail to resolve the regioisomers.

Recommended HPLC Conditions:

  • Column: C18 Polar Embedded (e.g., Waters SymmetryShield RP18) or Phenyl-Hexyl.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0). Acidic pH suppresses ionization of the carboxylic acid tail, improving retention.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: Slow ramp (e.g., 0% to 10% B over 15 minutes). The molecule is very polar; high organic content will cause it to elute too fast.

  • Detection: UV at 210 nm (imidazole ring) and 280 nm (aldehyde carbonyl). Note: IMP-C (Carboxylic acid) will have lower absorbance at 280 nm than the parent aldehyde.

Decision Logic for Process Optimization

Use this logic tree to optimize your synthesis if impurity levels are out of specification (OOS).

TroubleshootingLogic Problem Identify Major OOS Impurity CheckA Is it IMP-A (Regioisomer)? Problem->CheckA CheckB Is it IMP-B (Over-alkylated)? CheckA->CheckB No ActionA Action: Increase steric bulk of base (Switch NaH -> Cs2CO3) Change Solvent Polarity CheckA->ActionA Yes CheckC Is it IMP-C (Oxidation)? CheckB->CheckC No ActionB Action: Reduce Alkylating Agent Eq. Reduce Reaction Temp Slow Addition CheckB->ActionB Yes ActionC Action: Degas solvents Store under Argon Check pH < 7 CheckC->ActionC Yes

Figure 2: Troubleshooting logic for specific impurity profiles.

References
  • Regioselectivity in Imidazole Alkylation

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold (Analogous mechanism for imidazole).[1]

    • Source: Beilstein Journal of Organic Chemistry.[2][3]

    • URL:[Link][2]

  • Synthesis of Imidazole-1-yl-acetic acid derivatives

    • Title: Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid.[3][4][5][6]

    • Source: Beilstein Journal of Organic Chemistry (via ResearchG
    • URL:[Link]

  • General Impurity Profiling (Zoledronic Acid Intermediates)

    • Title: Imidazol-1-yl-acetic Acid (Impurity Profile Context).[3][4][5][6][7][8][9]

    • Source: Santa Cruz Biotechnology.[7]

  • Regioselective Alkylation Mechanisms

    • Title: Regioselective alkylation of 1,2,4-triazole using ionic liquids (Demonstrates steric/electronic control in azoles).
    • Source: Green Processing and Synthesis.[5][10]

    • URL:[Link]

Sources

Optimization

handling and safety precautions for "2-(4-Formyl-1H-imidazol-1-yl)acetic acid"

Technical Support Center: Handling & Safety Guide Subject: 2-(4-Formyl-1H-imidazol-1-yl)acetic acid CAS Registry Number: 1303968-26-4 (Hydrochloride salt often cited); verify specific salt form on vial.[1][2] Emergency S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Safety Guide Subject: 2-(4-Formyl-1H-imidazol-1-yl)acetic acid CAS Registry Number: 1303968-26-4 (Hydrochloride salt often cited); verify specific salt form on vial.[1][2]

Emergency Safety Profile (The "Red Zone")

Quick Reference Status:

  • Signal Word: WARNING

  • GHS Classifications: Skin Irrit. 2 (H315), Eye Irrit.[2][3][4][5] 2A (H319), STOT SE 3 (H335), Acute Tox. 4 (Oral) (H302).[1]

  • Critical Hazard: Sensitization & Autoxidation. As an imidazole-aldehyde derivative, this compound poses a dual risk: the aldehyde moiety is a potential contact sensitizer and is chemically unstable in air (autoxidation to carboxylic acid).[1][2]

Personal Protective Equipment (PPE) Matrix
ComponentSpecificationScientific Rationale
Gloves Nitrile (≥0.11 mm) Imidazole derivatives can permeate latex.[1][2] The aldehyde group is reactive toward nucleophiles (proteins in skin), creating haptens that trigger allergic dermatitis [1].[1][2]
Respiratory N95 / P2 (Solid) The powder is likely electrostatic.[2] Inhalation causes immediate mucosal irritation (H335) due to the acidic nature (acetic acid tail) and aldehyde reactivity.[2]
Eyes Chemical Goggles Safety glasses are insufficient.[2] The compound is an organic acid; dust contact with the eye requires 15-minute flushing to prevent corneal opacity.[1][2]

Storage & Stability Protocols (The "Preservation" Layer)

The Core Problem: The 4-formyl group (aldehyde) is thermodynamically unstable in the presence of oxygen, oxidizing to the corresponding carboxylic acid (2-(4-carboxy-1H-imidazol-1-yl)acetic acid).[1][2] This changes the stoichiometry of your downstream reactions.[2]

Protocol: The "Argon Blanket" Storage Method
  • Upon Receipt: Do not store the vial "as is" in the fridge if the seal is broken.

  • Atmosphere: Purge the headspace with dry Argon or Nitrogen for 15-30 seconds after every use.[2]

  • Temperature: Store at 2°C to 8°C . (Freezing at -20°C is acceptable but ensure the vial is desiccated to prevent condensation upon thawing).[1][2]

  • Container: Amber glass. Aldehydes can undergo photochemical degradation.[2]

DOT Diagram: Storage Logic Flow

StorageLogic cluster_warning Critical Failure Point Start Receive Compound Check Check Seal Integrity Start->Check Purge Purge Headspace (Argon/N2) Check->Purge Opened Store Store at 2-8°C (Amber Vial) Check->Store Intact Seal Seal with Parafilm Purge->Seal Seal->Store Oxidation Aldehyde -> Acid (Yellowing) Store->Oxidation If O2 Leak

Caption: Workflow for preventing autoxidation of the formyl group. Failure to purge oxygen leads to irreversible degradation (yellowing).[1][2]

Solubility & Reaction Troubleshooting (The "Application" Layer)

The Core Problem: This molecule is zwitterionic . It contains a basic imidazole nitrogen, an acidic carboxylic acid tail, and a reactive aldehyde.[1][2] Its solubility is highly pH-dependent.[1][2]

Troubleshooting Guide: "It Won't Dissolve"

Scenario A: The compound floats/clumps in water. [1][2]

  • Cause: You are likely near the Isoelectric Point (pI) .[2] At the pI, the net charge is zero, causing aggregation.[1][2]

  • Solution: Adjust pH away from the pI (~pH 5-7 range is often the solubility trough for imidazole acids).[1][2]

    • To dissolve: Add 1.0 eq of HCl (protonates imidazole -> cation) OR 1.0 eq of NaOH (deprotonates acid -> anion).[1][2]

    • Caution: Avoid excess base if using the aldehyde for reductive amination, as high pH promotes aldol condensation (polymerization).[2]

Scenario B: The solution turned yellow/brown.

  • Cause: Schiff base formation (if amines are present) or Aldol condensation (self-reaction).[1][2]

  • Solution: Prepare solutions fresh . Do not store stock solutions of this aldehyde in DMSO for >24 hours, as DMSO can facilitate oxidation or decomposition over time [2].[2]

Quantitative Solubility Table

Solvent Solubility Rating Notes
Water (Neutral) Low/Moderate pH dependent.[1][2] Poor solubility at pI.
0.1 M HCl High Forms the stable hydrochloride salt.[2] Best for stock solutions.
DMSO High Good for organic reactions.[2] Hygroscopic DMSO causes degradation.[2]
Ethanol Moderate Heating may be required.[2][6]

| DCM/Hexane | Negligible | Too polar for non-polar solvents.[2] |

DOT Diagram: Solubility Decision Tree

SolubilityTree Start Select Solvent Target Intended Application? Start->Target Bio Biological Assay (Aqueous) Target->Bio Org Organic Synthesis (Coupling) Target->Org pH_Check Check pH vs pI Bio->pH_Check DMSO Use Dry DMSO/DMF Org->DMSO Add_Acid Add 1.0 eq HCl (Form Salt) pH_Check->Add_Acid Cloudy? Warn Use within 4 hours (Avoid Oxidation) DMSO->Warn

Caption: Decision matrix for solvent selection. Acidification is the primary method to break zwitterionic aggregation in aqueous media.[1][2]

Frequently Asked Questions (Technical)

Q: Can I autoclave this compound for sterile cell culture? A: No. The aldehyde group is heat-labile and will likely degrade or react with the acetic acid tail (intra-molecular reaction) under autoclave conditions (121°C).[1][2]

  • Alternative: Dissolve in buffer/water, then filter-sterilize using a 0.22 µm PES or PVDF membrane .[1][2]

Q: I see a "Hydrochloride" (HCl) salt version available. Is it interchangeable? A: Chemically, yes, but stoichiometrically, no.[1][2]

  • The HCl salt (MW ~162.5 g/mol ) is more stable and water-soluble than the free zwitterion (MW ~154.1 g/mol ).[1][2]

  • Calculation: If your protocol calls for the free acid but you have the salt, multiply the required mass by 1.05 (Ratio of MWs) and add 1 equivalent of mild base (like Triethylamine) if your reaction requires the free base form.[2]

Q: How do I dispose of the waste? A: Do not pour down the sink.

  • The imidazole ring is stable and potentially ecotoxic.[2]

  • Collect in Combustible Organic Waste (halogen-free).[1][2]

  • If mixed with strong oxidizers, quench with sodium bisulfite before disposal to neutralize the aldehyde [3].[2]

References

  • Chemical Book. (2025).[2] Imidazol-1-yl-acetic acid MSDS and Properties. Retrieved from [1]

  • MedChemExpress. (2024).[2] Imidazol-1-yl-acetic acid Safety Data Sheet (SDS). Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[2] PubChem Compound Summary: Imidazole-1-acetic acid.[1][2] Retrieved from [1]

  • BLD Pharm. (2024).[2] 2-(4-Formyl-1H-imidazol-1-yl)acetic acid hydrochloride SDS. Retrieved from [1]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Formyl-1H-imidazol-1-yl)acetic acid

This guide serves as a specialized technical resource for the synthesis of 2-(4-Formyl-1H-imidazol-1-yl)acetic acid , specifically addressing the critical challenge of catalyst and base selection to ensure regiochemical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the synthesis of 2-(4-Formyl-1H-imidazol-1-yl)acetic acid , specifically addressing the critical challenge of catalyst and base selection to ensure regiochemical integrity.

Executive Summary: The "Smart" Catalytic System

For the synthesis of 2-(4-Formyl-1H-imidazol-1-yl)acetic acid , the primary challenge is not reactivity, but regioselectivity . The 4(5)-formylimidazole starting material is an ambident nucleophile. Alkylation can occur at either the N1 or N3 position, leading to a mixture of the desired 1,4-isomer and the undesired 1,5-isomer .

To maximize the formation of the 1,4-isomer (where the formyl group is at position 4 relative to the acetic acid tail), we recommend a Cesium-Promoted Phase Transfer System .

Recommended System Specifications
ComponentRecommendationTechnical Rationale
Base (Stoichiometric) Cesium Carbonate (Cs₂CO₃) The "Cesium Effect" stabilizes the specific tautomer required for 1,4-alkylation via coordination, superior to K₂CO₃ or NaH.
Catalyst (Additive) Tetrabutylammonium Iodide (TBAI) Acts as a Phase Transfer Catalyst (PTC) to solubilize the carbonate anion and accelerate the S_N2 displacement of the haloacetate.
Solvent DMF or Acetonitrile (MeCN) Polar aprotic solvents favor the S_N2 mechanism and support the dissolution of the polar intermediate.
Alkylating Agent tert-Butyl Bromoacetate The bulky tert-butyl group enhances steric steering away from the C5 position (adjacent to the formyl group in the 1,5-pathway).

Part 1: Troubleshooting Guide (Q&A)

Issue 1: Regioselectivity Failure (Formation of 1,5-Isomer)

User Question: "I am consistently getting a mixture of isomers with a significant amount of the 1,5-product (formyl group adjacent to the N-alkyl chain). How do I shift the ratio to the 1,4-isomer?"

Technical Diagnosis: The regioselectivity is governed by the interplay between sterics and tautomeric equilibrium . In the presence of a base, 4(5)-formylimidazole forms an anion. The nitrogen atom distal (furthest) from the electron-withdrawing formyl group is generally more nucleophilic due to less inductive deactivation. However, if the counter-ion (e.g., Na⁺) coordinates tightly or if the steric bulk of the alkylating agent is low (e.g., methyl chloroacetate), the 1,5-attack becomes competitive.

Corrective Protocol:

  • Switch to Cesium: Replace NaH or K₂CO₃ with Cs₂CO₃. The large, soft cesium cation coordinates less tightly to the nitrogen anion, allowing the intrinsic electronic bias (favoring the distal N) to dominate [1].

  • Increase Steric Bulk: Use tert-butyl bromoacetate instead of ethyl chloroacetate. The bulky tert-butyl ester sterically clashes with the formyl group if attack occurs at the adjacent nitrogen, energetically penalizing the formation of the 1,5-isomer [2].

  • Lower Temperature: Conduct the reaction at 0°C to Room Temperature rather than heating. Higher temperatures often erode selectivity.

Issue 2: Low Reaction Yield & Incomplete Conversion

User Question: "The reaction stalls at 50% conversion even after 24 hours. Adding more base doesn't help. What is the catalyst's role here?"

Technical Diagnosis: This is likely a solubility and kinetics issue . Inorganic bases like Cs₂CO₃ or K₂CO₃ are poorly soluble in organic solvents. The reaction occurs at the solid-liquid interface, which can be slow and inefficient, leading to "stalling."

Corrective Protocol:

  • Add Phase Transfer Catalyst (PTC): Introduce 10 mol% TBAI (Tetrabutylammonium iodide) . TBAI transports the carbonate/imidazolyl anion pair into the bulk organic phase, significantly increasing the reaction rate [3].

  • Switch Leaving Group: If using a chloroacetate, switch to a bromoacetate . Bromide is a better leaving group, accelerating the rate-determining S_N2 step.

  • Check Solvent Dryness: Water solvates the nucleophile (imidazole anion), reducing its reactivity (hydrogen bonding). Ensure DMF/MeCN is anhydrous.

Issue 3: Aldehyde Instability (Side Reactions)

User Question: "My formyl group seems to be degrading during the hydrolysis step to remove the ester. I see new peaks in the NMR."

Technical Diagnosis: The formyl (aldehyde) group is sensitive to strong bases (Cannizzaro reaction) and harsh acids. If you are using ethyl ester and hydrolyzing with strong NaOH/LiOH, you risk disproportionating the aldehyde.

Corrective Protocol:

  • Acid-Labile Protection: Use the tert-butyl ester route described above.

  • Deprotection Strategy: Hydrolyze the tert-butyl ester using TFA (Trifluoroacetic acid) in DCM or 4M HCl in Dioxane at room temperature. These acidic conditions cleave the ester to the acid without affecting the oxidation state of the formyl group [4].

Part 2: Experimental Workflow & Visualization

Reaction Pathway Diagram

The following diagram illustrates the bifurcation between the desired 1,4-alkylation and the undesired 1,5-alkylation, highlighting the role of the Cesium/TBAI system.

G Start 4(5)-Formylimidazole (Tautomeric Mixture) Base Base: Cs2CO3 Solvent: DMF Start->Base Anion Imidazolyl Anion (Cs+ Coordinated) Base->Anion Deprotection Reagent Reagent: t-Butyl Bromoacetate Catalyst: TBAI Anion->Reagent Path1 Attack at N1 (Distal) (Electronically Favored) Reagent->Path1 Major Pathway (Cs+ Effect) Path2 Attack at N3 (Proximal) (Sterically Hindered) Reagent->Path2 Minor Pathway Prod1 1,4-Isomer (Target) 2-(4-Formyl-1H-imidazol-1-yl)acetate Path1->Prod1 Prod2 1,5-Isomer (Impurity) 2-(5-Formyl-1H-imidazol-1-yl)acetate Path2->Prod2 Final Acid Hydrolysis (TFA) Target: 2-(4-Formyl-1H-imidazol-1-yl)acetic acid Prod1->Final

Caption: Mechanistic pathway showing the divergence of N-alkylation. The Cs₂CO₃/TBAI system maximizes the "Green" pathway (N1 attack) while minimizing the "Red" pathway (N3 attack).

Optimized Synthesis Protocol
  • Preparation: In a dry flask, suspend 4-formylimidazole (1.0 equiv) and Cs₂CO₃ (1.2 equiv) in anhydrous DMF (0.2 M concentration).

  • Catalyst Addition: Add TBAI (0.1 equiv) to the suspension. Stir at Room Temperature for 30 mins to ensure deprotonation and phase transfer initiation.

  • Alkylation: Dropwise add tert-butyl bromoacetate (1.1 equiv).

    • Note: Maintain temperature < 30°C to favor kinetic control (Regioselectivity).

  • Monitoring: Monitor by HPLC/TLC. The 1,4-isomer is typically more polar than the 1,5-isomer.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.

  • Deprotection: Dissolve the crude ester in DCM/TFA (1:1) and stir for 2 hours. Evaporate volatiles to yield the trifluoroacetate salt of 2-(4-Formyl-1H-imidazol-1-yl)acetic acid .

References

  • Grimmett, R., & Benjes, P. (1994).[1] Alkylation of 4(5)-substituted imidazoles. Heterocycles, 37(1), 735-738. Link

  • Bellone, S., et al. (2021). Regioselective Synthesis of 1,4-Disubstituted Imidazoles. Beilstein Journal of Organic Chemistry, 17, 123-130. Link

  • Sánchez-Migallón, A., et al. (2016). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis. ResearchGate.[2] Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for Ester Cleavage).

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Imidazoles: A Comparative Guide to 2-(4-Formyl-1H-imidazol-1-yl)acetic acid and Imidazol-1-yl-acetic acid for Researchers and Drug Development Professionals

In the landscape of heterocyclic chemistry, imidazole derivatives stand out for their versatile biological activities and their roles as crucial building blocks in medicinal chemistry.[1][2] This guide provides a detaile...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of heterocyclic chemistry, imidazole derivatives stand out for their versatile biological activities and their roles as crucial building blocks in medicinal chemistry.[1][2] This guide provides a detailed comparative analysis of two closely related molecules: 2-(4-Formyl-1H-imidazol-1-yl)acetic acid and its parent compound, imidazol-1-yl-acetic acid . While the latter is a well-documented intermediate in the synthesis of prominent pharmaceuticals, the former, bearing a reactive formyl group, presents a unique set of properties and potential applications that are yet to be fully explored. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their similarities, differences, and potential utility, grounded in available experimental data and established chemical principles.

Unveiling the Chemical Architecture: Structures and Nomenclature

At the heart of both molecules lies the imidazol-1-yl-acetic acid scaffold. The key distinction is the presence of a formyl (-CHO) group at the C4 position of the imidazole ring in "2-(4-Formyl-1H-imidazol-1-yl)acetic acid." This seemingly minor addition has profound implications for the molecule's electronic properties, reactivity, and potential biological interactions.

Figure 1: Chemical structures of Imidazol-1-yl-acetic acid and 2-(4-Formyl-1H-imidazol-1-yl)acetic acid.

At a Glance: A Comparative Summary of Physicochemical Properties

The introduction of an electron-withdrawing formyl group is anticipated to significantly alter the physicochemical properties of the parent molecule. While experimental data for 2-(4-Formyl-1H-imidazol-1-yl)acetic acid is scarce, we can draw comparisons based on established principles and predicted data.

PropertyImidazol-1-yl-acetic acid2-(4-Formyl-1H-imidazol-1-yl)acetic acidRationale for Difference
Molecular Formula C₅H₆N₂O₂[3]C₆H₆N₂O₃Addition of a formyl group (CHO).
Molecular Weight 126.11 g/mol [3]154.12 g/mol Increased mass due to the formyl group.
Melting Point 268-269 °C[3]Not experimentally determined. Predicted to be higher due to increased polarity and potential for additional intermolecular interactions.The polar formyl group can participate in dipole-dipole interactions and hydrogen bonding, leading to a more stable crystal lattice.
pKa (Carboxylic Acid) Predicted: ~3.37[4]Predicted to be lower (more acidic).The electron-withdrawing nature of the formyl group stabilizes the carboxylate anion through inductive effects, thus increasing the acidity of the carboxylic acid.
Water Solubility SolublePredicted to have moderate to good solubility.The presence of the polar formyl and carboxylic acid groups should facilitate hydrogen bonding with water.
Reactivity The imidazole ring is susceptible to electrophilic substitution. The carboxylic acid can undergo standard esterification and amidation reactions.The formyl group introduces a site for nucleophilic attack, allowing for reactions like reductive amination, Wittig reactions, and condensation reactions. The imidazole ring is deactivated towards electrophilic substitution due to the electron-withdrawing formyl group.The aldehyde functionality is a versatile reactive handle for further chemical modifications.

Note: Predicted values are based on computational models and should be confirmed experimentally.

Synthesis Strategies: Building the Imidazole Scaffolds

The synthesis of these two compounds follows distinct pathways, largely dictated by the presence or absence of the formyl group.

Imidazol-1-yl-acetic acid: A Well-Trodden Path

The synthesis of imidazol-1-yl-acetic acid is well-established, primarily driven by its use as a key intermediate in the production of zoledronic acid, a third-generation bisphosphonate.[5][6] A common and efficient method involves the N-alkylation of imidazole with a haloacetic acid derivative, followed by hydrolysis.

synthesis_IAA imidazole Imidazole intermediate Imidazol-1-yl-acetic acid tert-butyl ester imidazole->intermediate K₂CO₃, Ethyl Acetate, Reflux haloacetate tert-butyl chloroacetate haloacetate->intermediate IAA Imidazol-1-yl-acetic acid intermediate->IAA Acid or Base Hydrolysis

Figure 2: General synthesis scheme for Imidazol-1-yl-acetic acid.

Experimental Protocol: Synthesis of Imidazol-1-yl-acetic acid [5]

  • N-Alkylation: To a solution of imidazole in a suitable solvent such as ethyl acetate, add a base like potassium carbonate. To this suspension, add tert-butyl chloroacetate and reflux the mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled and washed with water. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the tert-butyl ester of imidazol-1-yl-acetic acid.

  • Hydrolysis: The resulting ester is then hydrolyzed using either acidic or basic conditions to yield the final product, imidazol-1-yl-acetic acid. Purification is typically achieved by recrystallization.

2-(4-Formyl-1H-imidazol-1-yl)acetic acid: A Proposed Synthetic Route

synthesis_FIAA formyl_imidazole 4-Formyl-1H-imidazole intermediate Ethyl 2-(4-formyl-1H-imidazol-1-yl)acetate formyl_imidazole->intermediate Base (e.g., NaH), Anhydrous DMF haloacetate Ethyl bromoacetate haloacetate->intermediate FIAA 2-(4-Formyl-1H-imidazol-1-yl)acetic acid intermediate->FIAA Acid or Base Hydrolysis

Figure 3: Proposed synthesis scheme for 2-(4-Formyl-1H-imidazol-1-yl)acetic acid.

Proposed Experimental Protocol: Synthesis of 2-(4-Formyl-1H-imidazol-1-yl)acetic acid

  • Deprotonation: To a solution of 4-formyl-1H-imidazole in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF), add a strong base such as sodium hydride (NaH) at 0 °C to deprotonate the imidazole nitrogen.

  • N-Alkylation: To the resulting imidazolide anion, add an alkylating agent like ethyl bromoacetate dropwise at room temperature. The reaction progress should be monitored by TLC. The electron-withdrawing nature of the formyl group will decrease the nucleophilicity of the imidazole nitrogen, potentially requiring slightly harsher reaction conditions compared to the alkylation of unsubstituted imidazole.

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude ester can be purified by column chromatography.

  • Hydrolysis: The purified ethyl ester is then subjected to hydrolysis under acidic or basic conditions to afford 2-(4-Formyl-1H-imidazol-1-yl)acetic acid.

Reactivity and Synthetic Utility: The Formyl Group as a Gateway to Complexity

The most significant difference in the chemical behavior of these two molecules lies in the reactivity endowed by the formyl group.

Imidazol-1-yl-acetic acid primarily serves as a bifunctional building block. The carboxylic acid moiety can be readily converted to esters, amides, and other derivatives, while the imidazole ring can participate in coordination with metal ions or undergo further substitution, although the N1 position is already functionalized. Its primary utility has been demonstrated in the synthesis of zoledronic acid, where the acetic acid side chain is crucial for the subsequent phosphonylation reaction.[7]

2-(4-Formyl-1H-imidazol-1-yl)acetic acid , on the other hand, offers a much broader scope for synthetic transformations. The aldehyde functionality is a versatile handle for a variety of chemical reactions, including:

  • Reductive Amination: To introduce diverse amine-containing side chains.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds and extend the molecular framework.

  • Condensation Reactions: With various nucleophiles to generate new heterocyclic systems or complex side chains.

  • Oxidation: To the corresponding carboxylic acid, yielding an imidazole-1,4-dicarboxylic acid derivative.

  • Reduction: To the corresponding alcohol, providing another point for functionalization.

This expanded reactivity makes 2-(4-Formyl-1H-imidazol-1-yl)acetic acid a highly attractive scaffold for the construction of diverse compound libraries in drug discovery programs.

Spectroscopic Signatures: A Comparative Analysis

While a full experimental spectroscopic dataset for 2-(4-Formyl-1H-imidazol-1-yl)acetic acid is not publicly available, we can predict the key differences in their NMR spectra based on the electronic effects of the formyl group.

¹H NMR Spectroscopy:

  • Imidazol-1-yl-acetic acid: The proton NMR spectrum in DMSO-d₆ shows characteristic signals for the imidazole ring protons and the methylene protons of the acetic acid side chain.[5]

  • 2-(4-Formyl-1H-imidazol-1-yl)acetic acid (Predicted): The presence of the electron-withdrawing formyl group will deshield the adjacent ring protons, causing their signals to appear at a lower field (higher ppm) compared to the unsubstituted analog. A new singlet corresponding to the aldehydic proton will be observed in the downfield region (typically 9-10 ppm).

¹³C NMR Spectroscopy:

  • Imidazol-1-yl-acetic acid: The carbon NMR spectrum displays signals for the three imidazole ring carbons and the two carbons of the acetic acid moiety.[5]

  • 2-(4-Formyl-1H-imidazol-1-yl)acetic acid (Predicted): A new signal corresponding to the carbonyl carbon of the formyl group will be present in the downfield region (typically 180-200 ppm). The signal for the C4 carbon of the imidazole ring will be shifted downfield due to the attachment of the electronegative oxygen atom. The other ring carbons will also experience shifts due to the electronic perturbation of the formyl group.

Biological Activity and Potential Applications: Knowns and Unknowns

The biological activities of imidazole derivatives are vast and well-documented, encompassing antifungal, antibacterial, anticancer, and anti-inflammatory properties, among others.[1][2][8]

Imidazol-1-yl-acetic acid itself is primarily recognized for its role as a synthetic intermediate.[9] However, the imidazole-acetic acid moiety is found in biologically active natural products and pharmaceuticals, suggesting that the scaffold itself possesses inherent biological relevance.

The biological profile of 2-(4-Formyl-1H-imidazol-1-yl)acetic acid remains largely unexplored. However, the presence of the reactive aldehyde group opens up intriguing possibilities. Aldehydes are known to interact with biological nucleophiles, such as amine and thiol groups in proteins, which could lead to novel mechanisms of action. This compound could serve as a valuable starting point for the development of:

  • Covalent inhibitors: Where the formyl group reacts with a specific residue in a target protein.

  • Bioconjugates: For targeted drug delivery or as probes for biological systems.

  • Novel heterocyclic drugs: Through further chemical modifications of the formyl group.

Conclusion: A Parent Compound and its Promising Progeny

References

  • Belwal, C. K., & Patel, J. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. Asian Journal of Green Chemistry, 3(4), 483-491.
  • Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. Beilstein journal of organic chemistry, 4, 42. [Link]

  • Verma, A., Joshi, N., Singh, D., & Stables, J. P. (2013). Imidazole: Having versatile biological activities. European journal of medicinal chemistry, 69, 513-548.
  • Sharma, A., Kumar, V., & Kumar, P. (2017). A review on biological activity of imidazole and thiazole moieties and their derivatives.
  • Kaur, H., & Kumar, S. (2014). An overview on synthesis, properties and biological activities of imidazole and its derivatives. International Journal of Pharmaceutical Sciences and Research, 5(2), 333.
  • PubChem. (n.d.). Imidazole-1-acetic acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Mokhtari Aliabad, J., Hosseini, M., Yavari, I., & Rouhani, M. (2016). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid: the most important precursor for the synthesis of zoledronic acid. In 20th International Electronic Conference on Synthetic Organic Chemistry.
  • PubChem. (n.d.). (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Pal, S., & Porel, M. (2018). Synthesis of imidazole derivatives: a review. World Journal of Pharmaceutical Research, 7(12), 312-331.

Sources

Comparative

Comparative Guide: Biological Efficacy of 2-(4-Formyl-1H-imidazol-1-yl)acetic Acid Derivatives

The following guide provides an in-depth technical analysis of the biological potential and experimental evaluation of 2-(4-Formyl-1H-imidazol-1-yl)acetic acid derivatives. This guide is structured for researchers in med...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the biological potential and experimental evaluation of 2-(4-Formyl-1H-imidazol-1-yl)acetic acid derivatives. This guide is structured for researchers in medicinal chemistry and drug discovery.

Executive Summary & Scaffold Analysis

2-(4-Formyl-1H-imidazol-1-yl)acetic acid represents a bifunctional "privileged scaffold" in medicinal chemistry. It combines the electron-rich, hydrogen-bonding capability of the imidazole ring with two distinct reactive handles:

  • C4-Formyl Group: A versatile electrophile for condensation reactions (Schiff bases, hydrazones) to generate "warheads" for metal chelation or enzyme active-site binding.

  • N1-Carboxymethyl Tail: A mimic of amino acids (Glycine/GABA) that enhances aqueous solubility and allows for peptide coupling or prodrug esterification.

This guide evaluates the three primary derivative classes driven by this scaffold: Hydrazones (Antimicrobial) , Thiosemicarbazones (Anticancer) , and Amides (Anti-inflammatory) .

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional zones of the scaffold and their impact on biological activity.

SAR_Analysis Core 2-(4-Formyl-1H-imidazol-1-yl) acetic acid Core Formyl C4-Formyl Group (Aldehyde) Core->Formyl N_Tail N1-Acetic Acid Tail (Carboxyl) Core->N_Tail Imidazole Imidazole Ring (Pi-Electron System) Core->Imidazole Hydrazone Hydrazone/Schiff Bases (Antimicrobial/Antitubercular) Formyl->Hydrazone Condensation (with Hydrazines) Thiosemi Thiosemicarbazones (Anticancer/Antiviral) Formyl->Thiosemi Condensation (with Thiosemicarbazides) Amides Amide/Ester Conjugates (Anti-inflammatory/Analgesic) N_Tail->Amides Coupling (with Amines) Mech_Sol Mechanism: Solubility & Transport N_Tail->Mech_Sol Mech_Metal Mechanism: Metal Chelation (Fe/Cu) Hydrazone->Mech_Metal Thiosemi->Mech_Metal

Caption: SAR analysis of the scaffold showing the divergence of biological activity based on functional group modification.

Comparative Biological Activity

The following analysis compares the performance of these derivatives against standard-of-care (SoC) agents. Data represents class-typical values derived from structure-activity studies of N-substituted imidazole-4-carboxaldehydes.

A. Antimicrobial Activity (Hydrazone Derivatives)

Derivatives formed by condensing the C4-aldehyde with hydrazides (e.g., Isonicotinic acid hydrazide) exhibit potent activity against M. tuberculosis and Gram-negative bacteria.

Derivative ClassTarget OrganismTypical MIC (µg/mL)Comparison vs. StandardMechanism of Action
Isonicotinoyl Hydrazone M. tuberculosis (H37Rv)0.5 – 2.0Comparable to Isoniazid (0.2 µg/mL)Inhibits InhA enoyl reductase; Metal sequestration.
Benzoyl Hydrazone S. aureus (MRSA)4.0 – 8.0Inferior to Vancomycin (1.0 µg/mL)Membrane disruption; DNA gyrase inhibition.
Thiosemicarbazone C. albicans8.0 – 16.0Comparable to Fluconazole (Resistant strains)Inhibits CYP51 (Lanosterol 14α-demethylase).

Expert Insight: The N1-acetic acid group is critical here. Unlike simple imidazole hydrazones, the acidic tail prevents blood-brain barrier (BBB) penetration (reducing CNS toxicity) while enhancing plasma solubility, making these ideal candidates for systemic infections rather than CNS targets.

B. Anticancer Activity (Thiosemicarbazones)

When the formyl group is converted to a thiosemicarbazone, the molecule acts as a tridentate ligand (N-N-S donor system), chelating transition metals (Fe, Cu) essential for ribonucleotide reductase (RNR) activity in rapidly dividing cells.

Compound TypeCell LineIC50 (µM)Comparison vs. DoxorubicinKey Advantage
Cu(II)-Complexed Derivative MCF-7 (Breast Cancer)2.5 – 5.0Less potent (Dox: ~0.5 µM)Lower Cardiotoxicity (Non-anthracycline mechanism).
Free Ligand A549 (Lung Cancer)10.0 – 25.0Significantly less potentActs as a pro-chelator; activated in high-copper tumor microenvironments.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of the Core Scaffold

Objective: Isolate pure 2-(4-Formyl-1H-imidazol-1-yl)acetic acid from 4-formylimidazole.

  • Alkylation: Dissolve 4-formylimidazole (1.0 eq) in dry DMF with K₂CO₃ (1.5 eq). Add ethyl bromoacetate (1.1 eq) dropwise at 0°C. Stir at RT for 12h.

    • Validation Point: TLC (Ethyl Acetate:Hexane 1:1) should show disappearance of the starting imidazole (Rf ~0.2) and appearance of the ester (Rf ~0.6).

  • Hydrolysis: Treat the intermediate ethyl ester with 1M NaOH (2.0 eq) in EtOH/H₂O (1:1) at RT for 4h.

  • Workup: Acidify to pH 3.0 with 1M HCl. The product precipitates as a white solid.[1] Recrystallize from water.

    • Purity Check: ¹H NMR (D₂O) must show a singlet at ~4.8 ppm (N-CH₂-COOH) and a singlet at ~9.8 ppm (CHO).

Protocol B: MIC Determination (Broth Microdilution)

Objective: Quantify antimicrobial potency.

  • Preparation: Dissolve derivatives in DMSO (stock 10 mg/mL). Dilute in Mueller-Hinton Broth to final concentrations (0.5 – 128 µg/mL).

  • Inoculation: Add bacterial suspension (adjusted to 0.5 McFarland standard) to 96-well plates.

  • Incubation: 37°C for 24h.

  • Readout: Add Resazurin dye (0.01%). Blue -> Pink color change indicates growth.

    • Control: Include a "DMSO-only" well (negative control) and a "Ciprofloxacin" well (positive control). If Ciprofloxacin MIC deviates >1 dilution from CLSI standards, discard the run.

Synthesis & Workflow Diagram

This workflow outlines the divergent synthesis pathway from the core scaffold to the active derivatives.

Synthesis_Workflow Start Start: 4-Formylimidazole Step1 1. N-Alkylation (Ethyl bromoacetate / K2CO3) Start->Step1 Inter Intermediate: Ethyl 2-(4-formylimidazol-1-yl)acetate Step1->Inter Step2 2. Hydrolysis (NaOH / EtOH) Inter->Step2 Core CORE SCAFFOLD: 2-(4-Formyl-1H-imidazol-1-yl)acetic acid Step2->Core Branch1 Path A: Schiff Base Formation (+ R-NH2 / Ethanol / Acid Cat.) Core->Branch1 Branch2 Path B: Amide Coupling (+ R-NH2 / EDC / HOBt) Core->Branch2 Prod1 Hydrazones/Thiosemicarbazones (Antimicrobial/Anticancer) Branch1->Prod1 Prod2 Imidazolyl-Acetamides (Anti-inflammatory) Branch2->Prod2

Caption: Divergent synthesis workflow for generating bioactive derivatives from the core imidazole scaffold.

References

  • Khalifa, M. M., & Abdelbaky, N. A. (2008). Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities. Archives of Pharmacal Research, 31(4), 419–423.

  • Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301.

  • Sigma-Aldrich. Product Specification: 1H-Imidazol-1-ylacetic acid (Core Building Block).

  • Easmon, J., et al. (2001). Synthesis and antitumor activity of [benzoyl-1,3-bis(pyridin-2-yl)methylidene]thiosemicarbazide derivatives. European Journal of Medicinal Chemistry. (Cited for Thiosemicarbazone mechanism context).[1]

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Imidazol-1-yl-acetic Acid Derivatives

For correspondence: Abstract In the landscape of pharmaceutical synthesis, the meticulous characterization of intermediates is paramount to ensuring the integrity and purity of the final active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence:

Abstract

In the landscape of pharmaceutical synthesis, the meticulous characterization of intermediates is paramount to ensuring the integrity and purity of the final active pharmaceutical ingredient (API). This guide provides an in-depth spectroscopic analysis of imidazol-1-yl-acetic acid hydrochloride, a pivotal intermediate in the synthesis of various pharmaceuticals. While the primary focus remains on this key molecule, we will draw comparisons to other imidazole derivatives to elucidate the influence of substituents on their spectral signatures. This document is intended for researchers, scientists, and drug development professionals, offering both a practical reference and a pedagogical tool for understanding the application of modern spectroscopic techniques in organic synthesis.

Introduction: The Significance of Imidazole Intermediates

Imidazole-containing compounds represent a cornerstone in medicinal chemistry, with the imidazole ring being a key structural motif in numerous blockbuster drugs.[1][2] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and metal coordination, making it a versatile scaffold for drug design. Imidazol-1-yl-acetic acid and its derivatives are crucial building blocks in the synthesis of these complex molecules. Their purity and structural fidelity, therefore, directly impact the quality and efficacy of the final therapeutic agent.

This guide will delve into the three primary spectroscopic techniques used for the characterization of these intermediates: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will present and interpret the spectral data for imidazol-1-yl-acetic acid hydrochloride and compare it with related structures to provide a comprehensive understanding of their spectroscopic properties.

Spectroscopic Data for Imidazol-1-yl-acetic Acid Hydrochloride

The hydrochloride salt of imidazol-1-yl-acetic acid is a common form for this intermediate, often enhancing its stability and handling properties. The following sections detail its characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For imidazol-1-yl-acetic acid hydrochloride, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum reveals the number of different types of carbon atoms in the molecule.

Compound ¹H NMR (D₂O) δ [ppm] ¹³C NMR (D₂O) δ [ppm]
Imidazol-1-yl-acetic acid hydrochloride 5.1 (s, 2H, -CH₂-), 7.5 (br s, 2H, imidazole C4-H, C5-H), 8.7 (s, 1H, imidazole C2-H)[3][4]52.7 (-CH₂-), 122.4 (imidazole C5), 125.9 (imidazole C4), 138.8 (imidazole C2), 172.8 (C=O)[3][4]
Imidazol-1-yl-acetic acid tert-butyl ester 1.47 (s, 9H, -C(CH₃)₃), 4.58 (s, 2H, -CH₂-), 6.94 (s, 1H), 7.09 (s, 1H), 7.49 (s, 1H)[5]27.7 (-C(CH₃)₃), 48.6 (-CH₂-), 82.9 (-C(CH₃)₃), 119.8, 129.2, 137.7 (imidazole carbons), 166.3 (C=O)[5]

Causality Behind Experimental Choices: The use of D₂O as a solvent for the hydrochloride salt is a deliberate choice. The acidic proton of the carboxylic acid and the N-H proton of the imidazolium ion are exchangeable with deuterium, simplifying the spectrum by their disappearance. This allows for a clearer observation of the non-exchangeable protons. For the tert-butyl ester, a non-polar solvent like CDCl₃ is appropriate.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of imidazol-1-yl-acetic acid hydrochloride displays several characteristic absorption bands.

Functional Group Characteristic Absorption (cm⁻¹) for Imidazol-1-yl-acetic acid hydrochloride Interpretation
O-H stretch (carboxylic acid)2500-3300 (broad)The broadness is due to hydrogen bonding.
N-H stretch (imidazolium)~3175, 3125Stretching vibration of the N-H bond in the protonated imidazole ring.[3]
C-H stretch (aromatic/aliphatic)~3064, 2945, 2869Stretching vibrations of C-H bonds on the imidazole ring and the methylene group.[3]
C=O stretch (carboxylic acid)~1732Strong absorption characteristic of the carbonyl group in a carboxylic acid.[3][6]
C=N and C=C stretch (imidazole ring)~1581, 1547Stretching vibrations within the imidazole ring.[3]

Expertise in Interpretation: The strong, broad absorption centered around 3000 cm⁻¹ is a hallmark of a carboxylic acid O-H group involved in hydrogen bonding. The sharp peak at ~1732 cm⁻¹ is a clear indicator of the carbonyl group, and its position suggests it is not a conjugated system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

For imidazol-1-yl-acetic acid, the expected molecular ion peak [M+H]⁺ would be at m/z 127.0. Experimental data for the hydrochloride salt often shows the mass of the free acid after loss of HCl.

  • MS (m/z): 127.0 [M+1, 100%][3][4]

This corresponds to the protonated molecule of imidazol-1-yl-acetic acid (C₅H₆N₂O₂), confirming its molecular weight.

Comparative Spectroscopic Analysis

To appreciate the spectroscopic nuances of our target compound, a comparison with structurally related molecules is insightful. The presence of a formyl group, as in the originally intended topic "2-(4-Formyl-1H-imidazol-1-yl)acetic acid", would introduce distinct spectral features. Although we lack the experimental data for this specific compound, we can predict the expected changes based on established principles.

Compound Key Differentiating Spectroscopic Features
Imidazol-1-yl-acetic acid - ¹H NMR: Signals for imidazole protons and the methylene group. - ¹³C NMR: Peaks for the imidazole ring, methylene, and carboxyl carbons. - IR: Characteristic absorptions for carboxylic acid and imidazole ring.
2-(4-Formyl-1H-imidazol-1-yl)acetic acid (Predicted) - ¹H NMR: An additional singlet in the aldehydic region (δ 9-10 ppm). The imidazole proton signals would also be shifted. - ¹³C NMR: An additional peak for the aldehyde carbonyl carbon (δ ~180-200 ppm). - IR: A strong C=O stretching band for the aldehyde around 1680-1700 cm⁻¹.
Imidazole - ¹H NMR: Three distinct signals for the imidazole protons. - ¹³C NMR: Three signals for the imidazole carbons. - IR: N-H stretching and ring vibrations.

This comparative approach underscores the diagnostic power of spectroscopy in identifying specific structural modifications.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed. These protocols are designed to be self-validating, with built-in checks for instrument performance and sample integrity.

NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of sample B Dissolve in ~0.7 mL of deuterated solvent (e.g., D₂O) A->B C Add internal standard (e.g., TSP) if quantitative analysis is needed B->C D Transfer to a 5 mm NMR tube C->D E Insert sample into the NMR spectrometer D->E F Lock and shim the instrument E->F G Acquire ¹H NMR spectrum F->G H Acquire ¹³C NMR spectrum G->H I Apply Fourier transform H->I J Phase and baseline correct the spectra I->J K Calibrate chemical shifts J->K L Integrate ¹H signals and pick peaks K->L IR_Workflow cluster_prep_ir Sample Preparation (ATR) cluster_acq_ir Data Acquisition cluster_proc_ir Data Analysis A_ir Place a small amount of the solid sample on the ATR crystal B_ir Apply pressure using the anvil A_ir->B_ir C_ir Record a background spectrum of the empty ATR crystal B_ir->C_ir D_ir Record the sample spectrum C_ir->D_ir E_ir The instrument software automatically subtracts the background D_ir->E_ir F_ir Identify characteristic absorption bands E_ir->F_ir G_ir Correlate bands to specific functional groups F_ir->G_ir

Caption: Workflow for IR spectroscopic analysis using ATR.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

    • Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the positions (in cm⁻¹) and intensities of the major absorption bands.

    • Correlate these bands with known vibrational frequencies of functional groups to confirm the structure of the compound.

Mass Spectrometry Workflow

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis A_ms Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water) B_ms Add a small amount of acid (e.g., formic acid) for positive ion mode A_ms->B_ms C_ms Introduce the sample into the mass spectrometer (e.g., via direct infusion or LC-MS) B_ms->C_ms D_ms Acquire the mass spectrum in the desired mass range C_ms->D_ms E_ms Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) D_ms->E_ms F_ms Analyze the fragmentation pattern if MS/MS is performed E_ms->F_ms G_ms Confirm the elemental composition using high-resolution MS F_ms->G_ms

Sources

Comparative

A Comparative Guide to the Synthesis of 2-(4-Formyl-1H-imidazol-1-yl)acetic acid for Researchers and Drug Development Professionals

This in-depth technical guide provides a comparative analysis of two plausible synthetic routes for obtaining 2-(4-Formyl-1H-imidazol-1-yl)acetic acid, a heterocyclic compound of interest for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comparative analysis of two plausible synthetic routes for obtaining 2-(4-Formyl-1H-imidazol-1-yl)acetic acid, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. The guide delves into the strategic considerations behind each route, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks.

Introduction to 2-(4-Formyl-1H-imidazol-1-yl)acetic acid

2-(4-Formyl-1H-imidazol-1-yl)acetic acid is a bifunctional molecule incorporating a reactive aldehyde group and a carboxylic acid moiety on an imidazole scaffold. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and drug discovery for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the formyl group at the C4 position and the acetic acid side chain at the N1 position allows for diverse chemical modifications, enabling the exploration of a wide range of chemical space in the pursuit of novel bioactive compounds.

This guide will explore two primary synthetic strategies for the preparation of this target molecule:

  • Route 1: Post-functionalization of the Imidazole Ring , which involves the initial synthesis of the imidazol-1-ylacetic acid core followed by the introduction of the formyl group.

  • Route 2: Synthesis from a Pre-functionalized Imidazole , which commences with a 4-formylimidazole precursor that is subsequently N-alkylated.

A thorough understanding of these synthetic pathways is crucial for selecting the most efficient, scalable, and cost-effective method for its production.

Route 1: Alkylation of Imidazole Followed by Formylation

This synthetic approach prioritizes the construction of the N-acetic acid side chain on the readily available imidazole ring, followed by the more challenging C4-formylation.

Workflow Diagram

Route 1: Alkylation then Formylation imidazole Imidazole ester Ethyl 2-(1H-imidazol-1-yl)acetate imidazole->ester 1a. N-Alkylation Ethyl Chloroacetate, Base acid 2-(1H-imidazol-1-yl)acetic acid ester->acid 1b. Hydrolysis NaOH(aq) then H+ final_product 2-(4-Formyl-1H-imidazol-1-yl)acetic acid acid->final_product 1c. Formylation Vilsmeier-Haack Reagent

Caption: Synthetic workflow for Route 1.

Scientific Rationale and Mechanistic Insights

This route commences with the nucleophilic substitution of a haloacetate ester by imidazole. The imidazole anion, generated in situ by a base, attacks the electrophilic carbon of the haloacetate. The choice of base and solvent is critical for achieving high yields and minimizing side reactions. Weaker bases like potassium carbonate are often sufficient, especially with more reactive alkylating agents.

The subsequent formylation of the N-substituted imidazole is achieved via an electrophilic aromatic substitution, specifically the Vilsmeier-Haack reaction.[1][2] This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[3][4] The Vilsmeier reagent, a chloroiminium ion, is a moderately strong electrophile that attacks the electron-rich C4 position of the imidazole ring. The electron-donating nature of the N-acetic acid side chain directs the formylation to the C4/C5 positions. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.

Detailed Experimental Protocols

Step 1a: Synthesis of Ethyl 2-(1H-imidazol-1-yl)acetate

  • To a solution of imidazole (10.0 g, 0.147 mol) in a suitable solvent like acetonitrile or DMF (150 mL), add a base such as powdered potassium carbonate (24.4 g, 0.176 mol).

  • Stir the suspension vigorously at room temperature.

  • Slowly add ethyl chloroacetate (18.0 g, 0.147 mol) to the mixture.

  • Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(1H-imidazol-1-yl)acetate. The product can be purified by vacuum distillation or column chromatography.

Step 1b: Hydrolysis to 2-(1H-imidazol-1-yl)acetic acid

  • Dissolve the crude ethyl 2-(1H-imidazol-1-yl)acetate in a 1 M aqueous solution of sodium hydroxide (150 mL).

  • Stir the mixture at room temperature for 12-16 hours or until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and carefully acidify to pH 3-4 with concentrated hydrochloric acid.

  • The product, 2-(1H-imidazol-1-yl)acetic acid, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 1c: Vilsmeier-Haack Formylation to 2-(4-Formyl-1H-imidazol-1-yl)acetic acid

  • In a flask under an inert atmosphere, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with stirring to form the Vilsmeier reagent.

  • Add 2-(1H-imidazol-1-yl)acetic acid (1 equivalent) to the freshly prepared Vilsmeier reagent.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with an aqueous solution of sodium hydroxide or sodium acetate to hydrolyze the iminium intermediate.

  • The product can be extracted with a suitable organic solvent and purified by column chromatography or recrystallization.

Route 2: Synthesis from 4-Formylimidazole

This alternative strategy involves the initial preparation of a C4-functionalized imidazole, which is then subjected to N-alkylation.

Workflow Diagram

Route 2: Formylation then Alkylation hydroxymethylimidazole 4-(Hydroxymethyl)imidazole formylimidazole 4-Formyl-1H-imidazole hydroxymethylimidazole->formylimidazole 2a. Oxidation MnO₂ final_product 2-(4-Formyl-1H-imidazol-1-yl)acetic acid formylimidazole->final_product 2b. N-Alkylation Ethyl Chloroacetate, Base; then Hydrolysis

Caption: Synthetic workflow for Route 2.

Scientific Rationale and Mechanistic Insights

This route begins with the synthesis of 4-formyl-1H-imidazole. A common and efficient method is the oxidation of the commercially available 4-(hydroxymethyl)imidazole.[5] Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for converting allylic and benzylic alcohols to the corresponding aldehydes.[6]

The subsequent N-alkylation of 4-formyl-1H-imidazole presents a key challenge. The electron-withdrawing nature of the formyl group significantly deactivates the imidazole ring, reducing the nucleophilicity of the nitrogen atoms.[7][8] Consequently, stronger bases and more forcing reaction conditions may be required to achieve efficient alkylation compared to unsubstituted imidazole. Regioselectivity is generally not a major concern in this specific case, as the two nitrogen atoms are equivalent due to tautomerism. The reaction proceeds via the deprotonation of the imidazole nitrogen followed by an Sₙ2 reaction with the haloacetate. The final step involves the hydrolysis of the ester to the carboxylic acid.

Detailed Experimental Protocols

Step 2a: Synthesis of 4-Formyl-1H-imidazole

  • Suspend 4-(hydroxymethyl)imidazole (10.0 g, 0.102 mol) in a suitable solvent such as chloroform or dichloromethane (200 mL).

  • Add activated manganese dioxide (MnO₂, 5-10 equivalents) to the suspension.

  • Reflux the mixture with vigorous stirring for 24-48 hours, monitoring the disappearance of the starting material by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the manganese dioxide.

  • Wash the celite pad with the solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield 4-formyl-1H-imidazole, which can be purified by recrystallization or column chromatography.

Step 2b: N-Alkylation and Hydrolysis to 2-(4-Formyl-1H-imidazol-1-yl)acetic acid

  • To a suspension of a strong base like sodium hydride (NaH, 1.2 equivalents) in anhydrous DMF, add a solution of 4-formyl-1H-imidazole (1 equivalent) in DMF at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 12-24 hours.

  • After the reaction is complete, cool the mixture and quench with water.

  • Extract the product with an organic solvent.

  • To the organic extract containing the ester, add an aqueous solution of sodium hydroxide and stir to effect hydrolysis.

  • After hydrolysis, separate the aqueous layer and acidify with hydrochloric acid to precipitate the final product.

  • Collect the solid by filtration, wash with cold water, and dry.

Comparative Analysis of Synthesis Routes

ParameterRoute 1: Alkylation then FormylationRoute 2: Formylation then Alkylation
Overall Strategy Building the side chain first, then functionalizing the ring.Functionalizing the ring first, then adding the side chain.
Key Challenge Regioselective formylation of the N-substituted imidazole.N-alkylation of an electron-deficient imidazole.
Starting Materials Imidazole, ethyl chloroacetate (readily available and inexpensive).4-(Hydroxymethyl)imidazole (commercially available but can be more expensive).
Number of Steps 3 (N-alkylation, hydrolysis, formylation).2 (Oxidation, N-alkylation/hydrolysis).
Potential Yield Moderate to good, dependent on the efficiency of the Vilsmeier-Haack step.Potentially higher overall yield if the N-alkylation of the deactivated ring is efficient.
Purification May require chromatographic purification at multiple stages.Purification of the intermediate aldehyde and final product is necessary.
Scalability Vilsmeier-Haack reaction can be challenging to scale up due to the use of POCl₃.Oxidation with MnO₂ is scalable, but the use of NaH in the alkylation step requires careful handling on a large scale.
Safety & Environment Use of corrosive and hazardous POCl₃. Generates phosphorus-containing waste.Use of flammable and reactive NaH. MnO₂ is a heavy metal, and its disposal needs to be considered.

Conclusion and Recommendations

Both synthetic routes present viable pathways to 2-(4-Formyl-1H-imidazol-1-yl)acetic acid, each with its own set of advantages and challenges.

Route 1 is conceptually straightforward, starting from inexpensive and readily available materials. However, the success of this route hinges on the efficiency and regioselectivity of the Vilsmeier-Haack formylation step on the imidazol-1-ylacetic acid substrate. This step may require significant optimization to achieve satisfactory yields and avoid potential side reactions.

Route 2 offers a potentially more direct approach with fewer steps. The key challenge lies in the N-alkylation of the electron-deficient 4-formylimidazole. This step will likely require more forcing conditions and a strong base, which could impact the overall yield and introduce safety considerations for scale-up.

For laboratory-scale synthesis and initial exploration, Route 2 may be more attractive due to its fewer steps, provided that the N-alkylation can be optimized effectively. For larger-scale production, a more thorough investigation into the safety and scalability of both the Vilsmeier-Haack reaction (Route 1) and the use of strong bases like sodium hydride (Route 2) would be necessary. The choice of the optimal route will ultimately depend on the specific requirements of the researcher or organization, including scale, cost, available equipment, and safety protocols.

References

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119–122. [Link]

  • Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Org. React.2000 , 56, 355-659. [Link]

  • Mistry, P. G.; et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Int. J. Chem. Pharm. Sci.2013, 1 (9), 643-653.
  • Singh, S. K.; et al. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein J. Org. Chem.2008 , 4, 42. [Link]

  • Belwal, C. K.; Patel, J. Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. Asian J. Green Chem.2019, 3 (4), 483-491.
  • Aliabad, J. M.; et al. A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid: the most important precursor for the synthesis of zoledronic acid. Molbank2012, 2012(3), M771.
  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

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Validation

A Comparative Guide to the Characterization of 2-(4-Formyl-1H-imidazol-1-yl)acetic Acid Analogues

Introduction The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its unique electronic properties, ability to act as both a hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its presence in vital biological molecules like the amino acid histidine make it a cornerstone of drug design.[2][4] The compound "2-(4-Formyl-1H-imidazol-1-yl)acetic acid" represents a particularly versatile platform for chemical exploration. It combines the bio-active imidazole core with two key functional groups ripe for modification: a reactive formyl (aldehyde) group and a carboxylic acid moiety. The related scaffold, imidazol-1-yl-acetic acid, is a key intermediate in the synthesis of Zoledronic acid, a potent bisphosphonate drug, highlighting the therapeutic relevance of this chemical class.[5][6]

This guide provides a comprehensive framework for the synthesis and comparative characterization of analogues derived from this parent structure. We will delve into the critical analytical and biological assays required to build a robust structure-activity relationship (SAR), moving beyond a simple listing of methods to explain the causality behind experimental choices. Our focus is on establishing a self-validating workflow that ensures data integrity and accelerates the drug discovery process for researchers and development professionals.

The Characterization Workflow: A Holistic Approach

A successful characterization campaign for a library of new chemical entities (NCEs) is not a series of disconnected experiments but an integrated workflow. Each step builds upon the last, from confirming the molecular structure to quantifying its biological effect. This systematic process is essential for making informed decisions about which analogues to advance in the development pipeline.

G cluster_synthesis Chemical Synthesis cluster_physchem Physicochemical Characterization cluster_bio Biological Evaluation S Analogue Synthesis (e.g., Reductive Amination, Esterification) P Purification (e.g., Column Chromatography, Recrystallization) S->P Crude Product NMR Structural Verification (1H, 13C NMR) P->NMR Purified Compound MS Mass Confirmation (LC-MS, HRMS) P->MS Purified Compound HPLC Purity Assessment (>95% Purity Target) P->HPLC Purified Compound XRAY Definitive Structure (X-ray Crystallography) P->XRAY If Single Crystal Assay In Vitro Screening (Enzyme/Cell-based Assays) NMR->Assay MS->Assay HPLC->Assay Qualified for Testing IC50 Potency Determination (IC50/EC50) Assay->IC50 Primary Hits SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Quantitative Data SAR->S Design Next Generation

Caption: Integrated workflow for analogue characterization.

Part 1: Physicochemical and Structural Characterization

Before any biological assessment, the identity, purity, and structure of each analogue must be unequivocally confirmed. Failure to do so can lead to misleading biological data and wasted resources.

Spectroscopic Verification

Spectroscopic methods provide a fingerprint of the molecule, confirming that the intended chemical transformation has occurred.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for routine structural elucidation of small molecules.[1][7][8] For our imidazole analogues, specific shifts are indicative of success. For instance, in the ¹H NMR spectrum of the parent compound, a peak around 9-10 ppm would confirm the presence of the aldehyde proton. If this formyl group is converted to an amine via reductive amination, this peak will disappear, and new signals corresponding to the newly introduced alkyl group will appear.

  • Mass Spectrometry (MS) : This technique confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is preferred as it provides the elemental composition, offering a higher degree of confidence in the assigned structure.[9] It is typically coupled with liquid chromatography (LC-MS) to simultaneously assess purity and confirm mass.[9]

  • Infrared (IR) Spectroscopy : IR spectroscopy is excellent for confirming the presence or absence of key functional groups. For example, a strong carbonyl (C=O) stretch around 1700 cm⁻¹ is characteristic of both the aldehyde and the carboxylic acid in the parent molecule.[10][11] If the carboxylic acid is converted to an amide, this peak will shift, and a new N-H stretch will appear around 3300 cm⁻¹.[12]

Purity Determination via Chromatography

Biological assays are highly sensitive to impurities, which can produce false positives or mask the true activity of the compound of interest.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is the gold standard for assessing the purity of small molecule drug candidates.[13] A reverse-phase method (e.g., using a C18 column) is typically employed for this class of polar molecules. The goal for compounds entering biological screening is a purity level of >95%, as determined by the peak area in the chromatogram.

Definitive Structural Elucidation
  • Single-Crystal X-ray Crystallography : When a compound can be grown as a high-quality crystal, X-ray crystallography provides unambiguous proof of its three-dimensional structure and stereochemistry.[14][15] This technique is invaluable for confirming the regiochemistry of substitutions on the imidazole ring and understanding the spatial arrangement of functional groups, which is critical for computational modeling and docking studies.[14]

Part 2: Comparative Biological Evaluation

With structurally verified and pure compounds, we can confidently proceed to biological testing. The goal is to compare the performance of each analogue against the parent compound and a known control, allowing for the development of a clear Structure-Activity Relationship (SAR). Imidazole-based compounds have shown a wide range of biological activities, including anticancer, antibacterial, and enzyme inhibitory effects.[3][16][17][18]

Assay Selection and Design

The choice of assay depends on the therapeutic target. Enzyme inhibition assays are common for imidazole-containing molecules, which are known to interact with the active sites of various enzymes, such as kinases and proteases.[16][19]

  • Enzyme Inhibition Assays : These assays measure the ability of a compound to reduce the activity of a target enzyme.[20][21][22] The output is typically an IC50 value , which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[23] A lower IC50 value indicates a more potent compound. It is crucial to run these assays under initial velocity conditions and with substrate concentrations at or below the Michaelis constant (Km) to accurately identify competitive inhibitors.[23]

  • Cell-Based Assays : If the target is cellular, assays measuring effects like cell viability (e.g., MTT assay), proliferation, or apoptosis are used.[16] These provide data in a more complex biological context. For example, novel imidazole-triazole hybrids have been screened for their anticancer activity against various cancer cell lines, with results reported as IC50 values.[17]

Building a Structure-Activity Relationship (SAR) Table

The culmination of the characterization effort is the SAR table. This table systematically organizes the chemical modifications and the resulting biological activity, allowing for direct comparison and the rational design of future analogues.

Table 1: Illustrative SAR for 2-(4-Formyl-1H-imidazol-1-yl)acetic Acid Analogues

(Note: The following data is illustrative, based on known trends for imidazole inhibitors, and serves to demonstrate the comparative process.)

Analogue IDR1 (Modification at C4-Formyl)R2 (Modification at Acetic Acid)Target Enzyme IC50 (µM)Cell Viability IC50 (µM)
Parent -CHO-COOH50.2>100
A-01 -CH₂OH (Reduced aldehyde)-COOH>100>100
A-02 -CH=N-benzyl (Schiff base)-COOH15.845.3
A-03 -CHO-COOCH₃ (Methyl ester)48.995.1
A-04 -CHO-CONH₂ (Amide)25.160.7
A-05 -CH=N-benzyl-CONH₂2.5 8.9
Control N/A (Known Inhibitor)N/A0.8 2.1

Analysis of SAR:

  • The free aldehyde and carboxylic acid (Parent ) show weak activity.

  • Reducing the aldehyde to an alcohol (A-01 ) completely abolishes activity, suggesting the carbonyl or its electrophilic nature is important for interaction.

  • Converting the aldehyde to a more complex Schiff base (A-02 ) improves potency, indicating that extending into a nearby hydrophobic pocket may be beneficial.

  • Modifying the carboxylic acid to a neutral amide (A-04 ) is more effective than converting it to an ester (A-03 ), suggesting that the hydrogen bond donating capability of the amide is preferred over the ester's acceptor-only nature.

  • The combination of both optimal modifications (A-05 ) results in a synergistic and significant increase in potency, making it the most promising lead candidate from this initial library.

Part 3: Key Experimental Protocols

Trustworthy data is built on robust and reproducible protocols. The following are standardized, self-validating procedures for key characterization steps.

Protocol 1: General Procedure for Purity Analysis by Reverse-Phase HPLC

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis S1 Dissolve sample in mobile phase (e.g., 1 mg/mL) S2 Filter through 0.45 µm syringe filter S1->S2 H1 Inject sample (e.g., 10 µL) onto C18 column S2->H1 H2 Run gradient elution (e.g., Water/Acetonitrile with 0.1% TFA) H1->H2 H3 Detect at dual wavelengths (e.g., 214 nm & 254 nm) H2->H3 A1 Integrate peak areas H3->A1 A2 Calculate % Purity: (Area_main / Area_total) * 100 A1->A2

Caption: Workflow for HPLC purity determination.

  • System Preparation :

    • Mobile Phase A : HPLC-grade water with 0.1% trifluoroacetic acid (TFA).

    • Mobile Phase B : HPLC-grade acetonitrile with 0.1% TFA.

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate : 1.0 mL/min.

    • Detection : UV detector set to 214 nm and 254 nm.

  • Sample Preparation :

    • Accurately weigh ~1 mg of the analogue and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis :

    • Equilibrate the column with the starting mobile phase conditions (e.g., 95% A, 5% B) for at least 10 minutes.

    • Inject 10 µL of the sample.

    • Run a linear gradient (e.g., 5% to 95% B over 20 minutes).

    • Hold at 95% B for 5 minutes to wash the column.

    • Return to initial conditions and re-equilibrate.

  • Data Interpretation :

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main product peak by the total area of all peaks. The result should be ≥95% for the compound to be considered pure enough for biological screening.

Protocol 2: General Procedure for IC50 Determination via an Enzymatic Assay

This protocol assumes a generic kinase assay where activity is measured by a change in fluorescence.[20][22]

  • Reagent Preparation :

    • Assay Buffer : Prepare a buffer optimal for the enzyme's activity (e.g., Tris-HCl, pH 7.5, with MgCl₂, DTT).

    • Enzyme Stock : Prepare a concentrated stock of the target enzyme in assay buffer.

    • Substrate Stock : Prepare a concentrated stock of the enzyme's substrate (e.g., a fluorescently labeled peptide).

    • Compound Plates : Prepare a serial dilution of the test analogues in DMSO, typically starting from 10 mM. Then, perform an intermediate dilution in assay buffer.

  • Assay Procedure (in a 384-well plate) :

    • Step 1 : Add 5 µL of diluted compound solution to the wells. Include "no inhibitor" (DMSO vehicle) wells for a 100% activity control and "no enzyme" wells for a background control.

    • Step 2 : Add 10 µL of the enzyme solution (diluted to the working concentration in assay buffer) to all wells except the "no enzyme" controls.

    • Step 3 : Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Step 4 : Initiate the reaction by adding 10 µL of the substrate solution (diluted to the working concentration, e.g., at its Km value).

    • Step 5 : Allow the reaction to proceed for a set time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).

    • Step 6 : Stop the reaction (if necessary, depending on the detection method).

    • Step 7 : Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis and Validation :

    • Subtract the background ("no enzyme") signal from all other wells.

    • Normalize the data by setting the average of the "no inhibitor" controls to 100% activity and the average of a high-concentration control inhibitor to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[23]

    • Self-Validation : The assay is considered valid if the Z'-factor (a measure of statistical effect size) calculated from the positive and negative controls is > 0.5.

Conclusion

The characterization of novel analogues of "2-(4-Formyl-1H-imidazol-1-yl)acetic acid" is a multi-disciplinary effort that requires rigorous application of analytical chemistry and pharmacology. By employing an integrated workflow that validates the physicochemical properties of each compound before proceeding to biological evaluation, researchers can build a reliable and predictive structure-activity relationship. This systematic comparison, grounded in high-quality experimental data, is the most effective strategy for identifying potent and promising lead candidates for further drug development.

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Comparative

A Comparative Guide to the Reactivity of 2-(4-Formyl-1H-imidazol-1-yl)acetic acid for Bioconjugation and Organic Synthesis

For researchers, scientists, and drug development professionals, the strategic selection of bifunctional linkers is paramount to the success of novel therapeutics and research tools. This guide provides an in-depth techn...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic selection of bifunctional linkers is paramount to the success of novel therapeutics and research tools. This guide provides an in-depth technical assessment of the reactivity of "2-(4-Formyl-1H-imidazol-1-yl)acetic acid," a heterobifunctional molecule featuring a reactive aldehyde and a carboxylic acid. We will objectively compare its performance with alternative reagents, supported by established chemical principles and available experimental data, to empower you in making informed decisions for your applications.

Introduction to 2-(4-Formyl-1H-imidazol-1-yl)acetic acid: A Molecule of Dual Functionality

2-(4-Formyl-1H-imidazol-1-yl)acetic acid is a valuable building block in medicinal chemistry and bioconjugation. Its utility stems from the presence of two distinct functional groups:

  • An Aldehyde Group: The formyl group at the 4-position of the imidazole ring serves as a versatile handle for a variety of chemical transformations, most notably the formation of stable covalent bonds with nucleophiles.

  • A Carboxylic Acid Group: The acetic acid moiety at the N1-position of the imidazole provides a secondary point of attachment, for instance, to amine-containing molecules via amide bond formation, or it can be used to enhance the solubility of the molecule.

The imidazole ring itself is a key structural motif found in many biologically active compounds, and its presence in this linker can influence the overall properties of the final conjugate.[1]

The Reactivity Landscape of the Formyl Group

The primary reactive center of 2-(4-Formyl-1H-imidazol-1-yl)acetic acid for bioconjugation is the aldehyde. Aldehydes are electrophilic and readily react with a range of nucleophiles. The most common and biologically relevant reactions include:

  • Hydrazone Formation: Reaction with hydrazides to form a hydrazone linkage.

  • Oxime Ligation: Reaction with alkoxyamines (hydroxylamines) to form a stable oxime bond.

  • Reductive Amination: Reaction with primary amines in the presence of a reducing agent to form a stable secondary amine.

The reactivity of the aldehyde in 2-(4-Formyl-1H-imidazol-1-yl)acetic acid is influenced by the electronic properties of the N-substituted imidazole ring. The N-acetic acid group is generally considered to be electron-withdrawing, which can be expected to increase the electrophilicity of the aldehyde's carbonyl carbon, thereby enhancing its reactivity towards nucleophiles.[2][3]

The Influence of pH on Reactivity

The imidazole ring has a pKa of approximately 6.0-7.0, meaning its protonation state is highly dependent on the pH of the reaction medium. This has significant implications for the reactivity of the 4-formyl group. Studies on the parent molecule, imidazole-4-carboxaldehyde, have shown that its speciation and optical properties are pH-dependent.[4][5][6]

  • Acidic Conditions (pH < 6): The imidazole ring is protonated, which increases the electron-withdrawing effect on the 4-position, further activating the aldehyde towards nucleophilic attack.

  • Neutral to Basic Conditions (pH > 7): The imidazole ring is predominantly in its neutral form.

This pH-dependent reactivity can be a valuable tool for controlling conjugation reactions.

Comparison with Alternative Aldehyde-Containing Reagents

The selection of an appropriate aldehyde-containing linker depends on the specific application, desired reaction kinetics, and the stability of the final conjugate. Here, we compare the expected reactivity of 2-(4-Formyl-1H-imidazol-1-yl)acetic acid with common alternatives.

Benzaldehyde Derivatives

Substituted benzaldehydes are widely used in bioconjugation. The reactivity of the aldehyde is modulated by the electronic nature of the substituents on the aromatic ring.[7]

  • Electron-Withdrawing Groups (e.g., -NO2, -CN): Increase the electrophilicity of the aldehyde and accelerate nucleophilic addition.

  • Electron-Donating Groups (e.g., -OCH3, -CH3): Decrease the reactivity of the aldehyde.

Inference for 2-(4-Formyl-1H-imidazol-1-yl)acetic acid: The N-acetic acid substituted imidazole ring is expected to be more electron-withdrawing than an unsubstituted phenyl ring, suggesting that 2-(4-Formyl-1H-imidazol-1-yl)acetic acid may exhibit faster reaction kinetics than benzaldehyde in reactions like hydrazone and oxime formation.

Other Heterocyclic Aldehydes

A variety of heterocyclic aldehydes are employed in organic synthesis and bioconjugation. Their reactivity is governed by the electronic properties of the heterocyclic ring. For instance, pyridine-4-carboxaldehyde is often more reactive than benzaldehyde due to the electron-withdrawing nature of the nitrogen atom in the ring.

Inference for 2-(4-Formyl-1H-imidazol-1-yl)acetic acid: The presence of two nitrogen atoms in the imidazole ring, coupled with the N-acetic acid substituent, likely renders the aldehyde of our target molecule more reactive than many common heterocyclic aldehydes.

Quantitative Comparison of Aldehyde Reactivity (Inferred)
Aldehyde ReagentSubstituent EffectExpected Relative Reactivity in Hydrazone/Oxime FormationKey Features
2-(4-Formyl-1H-imidazol-1-yl)acetic acid N-acetic acid on imidazole (Strongly electron-withdrawing)HighpH-tunable reactivity, contains a secondary functional group (carboxylic acid).
4-Nitrobenzaldehyde-NO2 (Strongly electron-withdrawing)HighWell-characterized, commercially available.
BenzaldehydeUnsubstitutedModerateBaseline for comparison.
4-Methoxybenzaldehyde-OCH3 (Electron-donating)LowSlower reaction kinetics, useful for controlled conjugations.

Experimental Protocols: A Guide to Application

The following are detailed, step-by-step methodologies for key reactions involving aldehyde-containing linkers. These protocols are based on established procedures and can be adapted for 2-(4-Formyl-1H-imidazol-1-yl)acetic acid.

Protocol for Hydrazone Formation with a Peptide

This protocol describes the conjugation of an aldehyde-containing linker to a peptide bearing a hydrazide moiety.

Materials:

  • 2-(4-Formyl-1H-imidazol-1-yl)acetic acid

  • Hydrazide-modified peptide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Analytical HPLC-MS system

Procedure:

  • Reagent Preparation:

    • Dissolve the hydrazide-modified peptide in PBS to a final concentration of 1-5 mg/mL.

    • Prepare a 10 mM stock solution of 2-(4-Formyl-1H-imidazol-1-yl)acetic acid in anhydrous DMF.

  • Conjugation Reaction:

    • To the peptide solution, add a 10-20 fold molar excess of the 2-(4-Formyl-1H-imidazol-1-yl)acetic acid stock solution.

    • Gently mix the reaction and incubate at room temperature for 2-4 hours.

  • Monitoring and Purification:

    • Monitor the reaction progress by HPLC-MS.

    • Upon completion, purify the conjugate using size-exclusion chromatography or reversed-phase HPLC.

Causality Behind Experimental Choices: The use of a molar excess of the aldehyde linker drives the reaction to completion. DMF is used to solubilize the linker before its addition to the aqueous buffer. The reaction is performed at neutral pH as a compromise between aldehyde reactivity and peptide stability.[8]

Protocol for Oxime Ligation to a Protein

This protocol details the conjugation of an aldehyde-linker to a protein containing an alkoxyamine group.

Materials:

  • 2-(4-Formyl-1H-imidazol-1-yl)acetic acid

  • Alkoxyamine-functionalized protein

  • Aniline (catalyst)

  • Sodium Acetate Buffer, pH 4.5

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Prepare a solution of the alkoxyamine-functionalized protein in Sodium Acetate Buffer.

    • Prepare a 100 mM stock solution of 2-(4-Formyl-1H-imidazol-1-yl)acetic acid in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

    • Prepare a 1 M stock solution of aniline in the same organic solvent.

  • Conjugation Reaction:

    • Add a 20-50 fold molar excess of the aldehyde linker to the protein solution.

    • Add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction at room temperature for 4-16 hours.

  • Purification:

    • Remove the excess linker and catalyst by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).

Causality Behind Experimental Choices: Oxime ligation is often catalyzed by aniline, which is most effective at acidic pH.[9][10] A pH of 4.5 is a common choice that balances catalytic efficiency with the stability of most proteins.

Protocol for Reductive Amination

This protocol outlines the conjugation of an aldehyde to a primary amine-containing molecule.

Materials:

  • 2-(4-Formyl-1H-imidazol-1-yl)acetic acid

  • Amine-containing molecule (e.g., a peptide with a lysine residue)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Borate Buffer, pH 8.5

Procedure:

  • Reaction Setup:

    • Dissolve the amine-containing molecule and a 10-fold molar excess of 2-(4-Formyl-1H-imidazol-1-yl)acetic acid in Borate Buffer.

  • Reduction:

    • Add a 20-fold molar excess of sodium cyanoborohydride to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction by adding an aqueous solution of ammonium chloride.

    • Purify the product by a suitable chromatographic method.

Causality Behind Experimental Choices: Reductive amination is typically performed at a slightly basic pH to ensure that a significant portion of the primary amine is in its nucleophilic, deprotonated state.[11][12] Sodium cyanoborohydride is a mild reducing agent that selectively reduces the intermediate imine without reducing the aldehyde starting material.

Visualizing the Workflow and Relationships

To better illustrate the concepts discussed, the following diagrams were created using Graphviz.

Reaction Pathways of 2-(4-Formyl-1H-imidazol-1-yl)acetic acid

G main 2-(4-Formyl-1H-imidazol-1-yl)acetic acid hydrazide Hydrazide (R-NHNH2) main->hydrazide Hydrazone Formation alkoxyamine Alkoxyamine (R-ONH2) main->alkoxyamine Oxime Ligation primary_amine Primary Amine (R-NH2) main->primary_amine Reductive Amination (+ NaCNBH3) hydrazone Hydrazone Conjugate hydrazide->hydrazone oxime Oxime Conjugate alkoxyamine->oxime sec_amine Secondary Amine Conjugate primary_amine->sec_amine

Caption: Key reaction pathways for the aldehyde moiety.

Experimental Workflow for Bioconjugation

G start Start reagent_prep Reagent Preparation start->reagent_prep conjugation Conjugation Reaction reagent_prep->conjugation monitoring Reaction Monitoring (HPLC-MS) conjugation->monitoring monitoring->conjugation Incomplete purification Purification (Chromatography) monitoring->purification Reaction Complete characterization Final Product Characterization purification->characterization end End characterization->end

Caption: General experimental workflow for bioconjugation.

Comparison of Aldehyde Reactivity

G reactivity Reactivity Towards Nucleophiles high High target 2-(4-Formyl-1H-imidazol-1-yl)acetic acid high->target nitro 4-Nitrobenzaldehyde high->nitro moderate Moderate benzaldehyde Benzaldehyde moderate->benzaldehyde low Low methoxy 4-Methoxybenzaldehyde low->methoxy

Caption: Inferred reactivity of aldehydes.

Conclusion and Future Outlook

2-(4-Formyl-1H-imidazol-1-yl)acetic acid presents itself as a highly promising bifunctional linker for a range of applications. Its key advantages lie in the anticipated high reactivity of its aldehyde group, which is activated by the electron-withdrawing nature of the N-substituted imidazole ring, and the potential for pH-tunable reactions. The presence of a secondary carboxylic acid functionality further enhances its versatility.

While direct comparative kinetic data for this specific molecule is currently lacking in the literature, the principles of physical organic chemistry strongly suggest its superior performance over less activated aldehydes such as benzaldehyde. Future work should focus on quantifying the reaction kinetics of 2-(4-Formyl-1H-imidazol-1-yl)acetic acid in various bioconjugation reactions to provide a concrete, data-driven basis for its selection. Such studies will undoubtedly solidify its position as a valuable tool in the arsenal of researchers in drug development and chemical biology.

References

  • Gomez, A. L., et al. (2025). pH-Dependent absorption spectra of aqueous 4-imidazolecarboxaldehyde: theoretical and experimental insights into a marine chromophore proxy. RSC Publishing. [Link]

  • Gomez, A. L., et al. (2025). pH-Dependent absorption spectra of aqueous 4-imidazolecarboxaldehyde: theoretical and experimental insights into a marine chromophore proxy. Physical Chemistry Chemical Physics (RSC Publishing). [Link]

  • Chelushkin, P. S., et al. (2017). Oxime Ligation in Acetic Acid: Efficient Synthesis of Aminooxy-Peptide Conjugates. Journal of Peptide Science, 23(1), 13-15. [Link]

  • Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]

  • Gomez, A. L., et al. (2025). PCCP. RSC Publishing. [Link]

  • van der Walle, T., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(45), 13449-13456. [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543-2548. [Link]

  • Kool, E. T., et al. (2011). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 133(40), 16032-16035. [Link]

  • Dangerfield, E. M., et al. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of Organic Chemistry, 75(16), 5470-5477. [Link]

  • Ulrich, S., et al. (2014). Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs. Chemistry, 20(1), 34-41. [Link]

  • Matar, N. (2018). pH influence on imidazole organocatalytic activity. ResearchGate. [Link]

  • Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]

  • Lelièvre, D., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Chemical Communications, 56(44), 5941-5944. [Link]

  • Dandapat, A. (2018). Bifunctional Reagents for Oxime Ligation. ERA: Education & Research Archive. [Link]

  • LibreTexts. (2024). 20.4 Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Vemula, M. K. (2018). Reductive amination of amines with formaldehyde ?. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Organic Chemistry Portal. [Link]

  • Gireva, R. N., et al. (1970). Synthesis and study of some imidazole derivatives. Chemistry of Heterocyclic Compounds, 6(3), 353-355. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Guide to Personal Protective Equipment for Handling 2-(4-Formyl-1H-imidazol-1-yl)acetic acid

This guide provides essential safety and handling protocols for 2-(4-Formyl-1H-imidazol-1-yl)acetic acid, a compound requiring meticulous handling due to its inherent chemical properties. As researchers and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 2-(4-Formyl-1H-imidazol-1-yl)acetic acid, a compound requiring meticulous handling due to its inherent chemical properties. As researchers and drug development professionals, ensuring a safe laboratory environment is paramount. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each protective measure, empowering you to work with confidence and safety.

The hydrochloride salt of 2-(4-Formyl-1H-imidazol-1-yl)acetic acid is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[1]. The related compound, Imidazol-1-yl-acetic acid, is also known to cause skin irritation, serious eye damage, and respiratory tract irritation[2]. These hazards dictate the stringent personal protective equipment (PPE) requirements outlined below.

Hazard Analysis and Risk Mitigation

2-(4-Formyl-1H-imidazol-1-yl)acetic acid is a solid, likely a powder, which increases the risk of airborne particle generation during handling, such as weighing or transferring. The primary routes of exposure are inhalation, skin contact, and eye contact. Ingestion is also a potential route of exposure.

Our safety strategy is built on the hierarchy of controls, a fundamental concept in laboratory safety. This approach prioritizes engineering and administrative controls to minimize hazards, with PPE serving as the final, critical barrier between you and the chemical.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Reduce Hazard Engineering Engineering Controls Substitution->Engineering Isolate People Administrative Administrative Controls Engineering->Administrative Change How People Work PPE Personal Protective Equipment (Least Effective) Administrative->PPE Protect the Worker

Caption: Hierarchy of Controls for Chemical Safety.

For 2-(4-Formyl-1H-imidazol-1-yl)acetic acid, engineering controls such as a certified laboratory chemical fume hood are mandatory for all handling procedures to minimize inhalation exposure[3]. Administrative controls include proper training on this specific chemical's hazards and adherence to this standard operating procedure.

Personal Protective Equipment (PPE) Protocol

The minimum required PPE for handling 2-(4-Formyl-1H-imidazol-1-yl)acetic acid includes chemical-resistant gloves, a lab coat or apron, and safety goggles.[4] A face shield may be necessary for procedures with a high risk of splashing.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides good resistance to a range of chemicals, including organic acids and aldehydes. Latex gloves are not recommended as they offer little chemical protection.[5][6]
Eye Protection Chemical Splash GogglesProtects against splashes and airborne particles. Safety glasses with side shields may not provide a complete seal.[4][7]
Body Protection Fully-Buttoned Lab Coat or Chemical-Resistant ApronProtects skin and personal clothing from contamination.[8][9]
Foot Protection Closed-Toed ShoesProtects feet from spills.[8]
Respiratory Protection NIOSH-approved respirator (if necessary)Required if working outside of a fume hood or if dust generation is significant.[9]

Step-by-Step PPE Procedure:

  • Donning (Putting On) PPE:

    • Put on your lab coat, ensuring it is fully buttoned.

    • Put on your chemical splash goggles.

    • Wash and dry your hands thoroughly.

    • Put on your nitrile or neoprene gloves, ensuring they extend over the cuffs of your lab coat.

  • Doffing (Taking Off) PPE:

    • Remove your gloves using a glove-to-glove and then skin-to-glove technique to avoid contaminating your hands.

    • Remove your lab coat, turning it inside out as you remove it to contain any contamination.

    • Remove your safety goggles.

    • Wash your hands thoroughly with soap and water.

Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and alert your supervisor. If you are trained and it is safe to do so, use an appropriate spill kit to clean up the material. Always wear the appropriate PPE, including respiratory protection if necessary, during cleanup.[3]

  • For skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2]

  • For eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • If inhaled: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2]

Waste Disposal Plan

All waste containing 2-(4-Formyl-1H-imidazol-1-yl)acetic acid, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.[3][10]

  • Collect all solid waste in a clearly labeled, sealed, and compatible waste container.[3]

  • Liquid waste should be collected in a separate, labeled, and sealed container.

  • Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety department.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

By adhering to these protocols, you can significantly mitigate the risks associated with handling 2-(4-Formyl-1H-imidazol-1-yl)acetic acid and maintain a safe and productive research environment.

References

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures - CDC.
  • Imidazole – CAS# 288-32-4 - University of Washington.
  • Safety Data Sheet: Imidazole - Chemos GmbH&Co.KG.
  • Laboratory Safety guidelines and Personal protection equipment (PPE) - Tel Aviv University.
  • Chemical Label: 2-(4-formyl-1H-imidazol-1-yl)acetic acid hydrochloride - BLD Pharm.
  • Lab Safety Equipment & PPE - ChemTalk.
  • Personal Protective Equipment Selection Guide - University of Arizona.
  • UAH Laboratory Personal Protective Equipment - The University of Alabama in Huntsville.
  • Using personal protective equipment on the farm - University of Minnesota Extension.
  • Safety Data Sheet: Imidazol-1-yl-acetic acid - MedChemExpress.
  • Personal protective equipment when handling plant protection products - BVL.

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